4-Ethylphenylboronic acid
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(4-ethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPLOMUUCFPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370243 | |
| Record name | 4-Ethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63139-21-9 | |
| Record name | (4-Ethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63139-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Cornerstone of Modern Synthesis: A Technical Guide to 4-Ethylphenylboronic Acid
This guide provides an in-depth technical overview of 4-ethylphenylboronic acid (CAS No. 63139-21-9), a versatile and critical reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple datasheet to offer practical insights into its synthesis, characterization, and application, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.
Introduction: The Indispensable Role of an Arylboronic Acid
This compound is an organoboron compound that has become a cornerstone in the construction of complex molecular architectures.[1] Its prominence is primarily due to its utility as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1][2] This reaction's tolerance of a wide range of functional groups, coupled with the stability and generally low toxicity of boronic acids, has made it an invaluable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like those used in Organic Light-Emitting Diodes (OLEDs).[1][2][3] The ethyl substituent on the phenyl ring provides a specific lipophilic character and steric profile that can be crucial for tuning the properties of the final product.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and analytical characteristics of this compound is paramount for its effective use and quality control.
Physical and Chemical Properties
The key properties of this compound are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference(s) |
| CAS Number | 63139-21-9 | [4] |
| Molecular Formula | C₈H₁₁BO₂ | [4] |
| Molecular Weight | 149.98 g/mol | |
| Appearance | White to off-white crystalline powder or crystals | [5][6] |
| Melting Point | 141-155 °C | [6] |
| Boiling Point | 285.1 °C at 760 mmHg | [5] |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, THF, and DMSO. | [7][8] |
| Purity | Typically ≥97% | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the ethyl and phenyl protons. The aromatic protons typically appear as two doublets in the range of 7.2-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The quartet of the methylene (-CH₂) protons of the ethyl group is expected around 2.6 ppm, with the triplet of the methyl (-CH₃) protons appearing further upfield at approximately 1.2 ppm. The acidic protons of the boronic acid (-B(OH)₂) are often broad and may exchange with residual water in the solvent, appearing over a wide chemical shift range.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the ipso-carbon attached to the boron atom being significantly deshielded. The signals for the ethyl group's methylene and methyl carbons will also be present in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups of the boronic acid. A strong B-O stretching vibration is typically observed around 1350 cm⁻¹. Aromatic C-H stretching is visible around 3000-3100 cm⁻¹, and C=C stretching in the aromatic ring appears in the 1400-1600 cm⁻¹ region.[9][10]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of this compound. Dehydration is a common fragmentation pattern for boronic acids.
Synthesis and Purification
While this compound is commercially available, understanding its synthesis is crucial for specialized applications or when large quantities are required. A common laboratory-scale synthesis involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.
Exemplary Synthesis Protocol
This protocol outlines the synthesis of this compound from 4-bromoethylbenzene.
Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Steps:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 4-bromoethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) via the dropping funnel. The reaction mixture is typically heated to reflux to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF. Maintain the temperature below -60 °C during the addition.
-
Hydrolysis: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by carefully adding it to a stirred solution of aqueous hydrochloric acid (e.g., 2 M HCl).
-
Workup and Purification: Separate the organic layer and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of toluene and hexanes, to yield pure this compound.
Purity Assessment
The purity of this compound is critical for its successful application. High-Performance Liquid Chromatography (HPLC) is a common technique for purity analysis.[11][12] Reversed-phase HPLC methods can be challenging due to the potential for on-column hydrolysis of boronic acid derivatives, but with careful method development, accurate purity assessment is achievable.[12][13] Quantitative ¹H NMR (qNMR) can also be employed for purity determination.
The Suzuki-Miyaura Coupling: A Practical Application
The Suzuki-Miyaura reaction is the most prominent application of this compound.[14] This reaction facilitates the formation of a C-C bond between the ethylphenyl group and an organic halide or triflate.
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[15][16][17]
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate.[15][18]
-
Transmetalation: The organic group from the boronic acid (in its activated boronate form) is transferred to the palladium(II) center, displacing the halide.[19] This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[19]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[15]
Exemplary Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Solvent system (e.g., Toluene/Water or Dioxane/Water, 4:1 v/v)
Procedure:
-
Vessel Preparation: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and potassium carbonate.
-
Inert Atmosphere: Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst and Solvent Addition: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate and triphenylphosphine in the degassed organic solvent. Add the catalyst solution to the reaction vial, followed by the degassed water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Troubleshooting and Side Reactions
Despite its robustness, the Suzuki-Miyaura reaction can be prone to side reactions.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, leading to the formation of ethylbenzene and consumption of the boronic acid.[20] This can be minimized by using anhydrous solvents, carefully selecting the base, and ensuring efficient catalytic turnover to consume the boronic acid in the desired reaction.[20][21]
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly in the presence of oxygen or if the palladium catalyst is not in the correct oxidation state.[17][22] Thoroughly degassing the reaction mixture is crucial to prevent this.[3]
-
Low or No Yield: This can be due to a variety of factors, including an inactive catalyst, insufficient base, steric hindrance, or the presence of oxygen.[3] It is important to ensure all reagents are of high purity and the reaction is performed under strictly anaerobic conditions.[3]
Safety and Handling
This compound is an irritant and may be harmful if swallowed.[9] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Conclusion
This compound is a powerful and versatile reagent that has firmly established its place in the synthetic chemist's toolbox. Its stability, reactivity, and commercial availability make it an ideal choice for the construction of complex molecules through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers and drug development professionals to harness its full potential in their synthetic endeavors.
References
- 1. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. innospk.com [innospk.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 63139-21-9 | this compound - Synblock [synblock.com]
- 5. This compound | 63139-21-9 [chemicalbook.com]
- 6. This compound, 97% 63139-21-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 9. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Yoneda Labs [yonedalabs.com]
- 18. researchgate.net [researchgate.net]
- 19. Suzuki Coupling [organic-chemistry.org]
- 20. Protodeboronation - Wikipedia [en.wikipedia.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
4-Ethylphenylboronic acid molecular weight and formula
An In-Depth Technical Guide to 4-Ethylphenylboronic Acid: Properties, Synthesis, and Core Applications
Introduction
This compound, a prominent member of the arylboronic acid family, stands as a critical building block in modern organic synthesis. Its unique chemical reactivity, particularly as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, has cemented its role in the development of complex molecules. This guide provides an in-depth exploration of this compound, detailing its fundamental properties, core applications in synthetic chemistry, and practical guidance for its use in a research setting. Designed for researchers, chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to offer a comprehensive resource on this versatile reagent.
Chemical Identity and Core Properties
This compound is an organoboron compound featuring a boronic acid functional group (-B(OH)₂) attached to an ethyl-substituted phenyl ring at the para position.[1] This structure is fundamental to its utility, particularly in reactions that form new carbon-carbon bonds.[1][2]
Key Chemical Identifiers
The fundamental identifiers for this compound are summarized below, providing a foundation for its unequivocal identification and use in chemical databases and regulatory documentation.
| Identifier | Value | Source(s) |
| Molecular Formula | C₈H₁₁BO₂ | [1][2][3][4][5] |
| Alternate Formula | C₂H₅C₆H₄B(OH)₂ | [6] |
| Molecular Weight | 149.98 g/mol | [3][4][5][6] |
| CAS Number | 63139-21-9 | [1][2][3][6] |
| PubChem CID | 2734352 | [4] |
| InChI Key | RZCPLOMUUCFPQA-UHFFFAOYSA-N | [1][4][5] |
| Canonical SMILES | CCC1=CC=C(C=C1)B(O)O | [1][4][5] |
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and behavior in reaction systems. It typically presents as a white to off-white crystalline solid.[1][6][7]
| Property | Value | Source(s) |
| Appearance | White to light orange powder or crystals | [6] |
| Melting Point | 141 - 155 °C | [2][6][7] |
| Boiling Point | 285.1 °C at 760 mmHg | [2] |
| Density | 1.07 g/cm³ | [2] |
| Flash Point | 126.2 °C | [2] |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol) | [1] |
Synthesis Pathway Overview
While various methods exist for the synthesis of arylboronic acids, a common and illustrative pathway involves the reaction of an organometallic intermediate, such as a Grignard reagent, with a trialkyl borate followed by acidic hydrolysis. This conceptual workflow highlights the key transformations.
References
- 1. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. innospk.com [innospk.com]
- 3. CAS 63139-21-9 | this compound - Synblock [synblock.com]
- 4. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound, 97% 63139-21-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. echemi.com [echemi.com]
An In-depth Technical Guide to the Solubility and Stability of 4-Ethylphenylboronic Acid
Introduction
4-Ethylphenylboronic acid (4-EPBA), a prominent member of the arylboronic acid family, is a versatile synthetic intermediate of significant interest to researchers, scientists, and drug development professionals.[1][2] Its utility is prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds in complex active pharmaceutical ingredients (APIs).[1][2] Beyond pharmaceuticals, 4-EPBA also serves as a critical component in the synthesis of advanced materials, including those used in Organic Light-Emitting Diodes (OLEDs).[1]
This technical guide provides a comprehensive overview of two critical physicochemical properties of this compound: solubility and stability. A thorough understanding of these parameters is paramount for its effective handling, reaction optimization, formulation, and for ensuring the integrity and purity of resulting products. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind experimental choices and providing robust, self-validating protocols for practical application in the laboratory.
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 63139-21-9 | [1][2] |
| Molecular Formula | C₈H₁₁BO₂ | [1][2] |
| Molecular Weight | 149.98 g/mol | [1] |
| Appearance | White to off-white crystalline powder or crystals | [2][3][4] |
| Melting Point | 150-155 °C | [1][4] |
| Boiling Point | 285.1 °C at 760 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
Part 1: Solubility Profile of this compound
The solubility of this compound is a critical parameter for its use in synthesis and formulation. The presence of both a hydrophobic ethylphenyl group and a hydrophilic boronic acid moiety results in a nuanced solubility profile.
Theoretical Considerations
The solubility of arylboronic acids is governed by several factors:
-
Solvent Polarity : As a general trend, "like dissolves like." The polar boronic acid group (-B(OH)₂) facilitates solubility in polar solvents through hydrogen bonding, while the nonpolar ethylphenyl ring enhances solubility in less polar organic solvents.
-
Hydrogen Bonding : The hydroxyl groups of the boronic acid can act as both hydrogen bond donors and acceptors, leading to strong interactions with protic solvents like alcohols and water.
-
Crystal Lattice Energy : The energy required to break the crystal lattice of the solid boronic acid influences its solubility. Strong intermolecular interactions in the solid state, such as hydrogen bonding, can decrease solubility.
-
Equilibrium with Boroxine : In non-aqueous environments or upon heating, boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[5][6] This equilibrium can impact solubility, as boroxines exhibit different solubility characteristics than the corresponding monomeric acids. The formation of boroxine is entropically driven and favored by electron-donating groups on the phenyl ring.[5]
Caption: Factors influencing the solubility of this compound.
Qualitative Solubility in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility Level | Rationale |
| Alcohols | Methanol, Ethanol | High | The polar nature and hydrogen bonding capability of alcohols readily solvate the boronic acid group.[2][8] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Ethers are effective solvents for many boronic acids, likely due to their ability to act as hydrogen bond acceptors.[9] |
| Ketones | Acetone | Moderate to High | The polarity of ketones allows for favorable interactions with the boronic acid moiety. |
| Aprotic Polar Solvents | Dimethyl sulfoxide (DMSO) | High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of compounds, including 4-EPBA.[9] |
| Chlorinated Solvents | Dichloromethane, Chloroform | Moderate | These solvents offer moderate polarity, providing a balance for solvating both the aryl and boronic acid portions of the molecule. |
| Aromatic Hydrocarbons | Toluene | Low to Moderate | The ethylphenyl group will have some affinity for aromatic solvents, but the polar boronic acid group limits overall solubility. |
| Aliphatic Hydrocarbons | Hexanes, Heptane | Very Low | The high polarity of the boronic acid group makes it poorly soluble in nonpolar aliphatic solvents.[10] |
| Water | Low | While the boronic acid group can hydrogen bond with water, the hydrophobic ethylphenyl group significantly limits aqueous solubility.[7] |
Experimental Protocol for Solubility Determination (Dynamic Method)
This protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.[4][11][12]
Principle: A biphasic sample of known composition is heated at a controlled rate with vigorous stirring. The temperature at which the solid phase completely dissolves, resulting in a clear solution, is recorded as the equilibrium solubility temperature.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating bath for temperature control
-
Calibrated digital thermometer (accuracy ± 0.1 °C)
-
Luminance probe or a laser-based system for turbidity detection
-
Analytical balance (accuracy ± 0.1 mg)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the desired solvent into the jacketed glass vessel.
-
Heating and Stirring: Begin stirring the mixture vigorously to ensure suspension of the solid. Start heating the vessel at a slow, constant rate (e.g., 0.2-0.5 °C/min) using the circulating bath.
-
Turbidity Monitoring: Continuously monitor the turbidity of the solution. The dissolution point is marked by a sharp increase in light transmission as the last solid particles dissolve.
-
Data Recording: Record the temperature at which the solution becomes completely clear. This is the equilibrium temperature for the prepared composition.
-
Data Analysis: Repeat the measurement for different compositions to construct a solubility curve (solubility vs. temperature).
Caption: Workflow for solubility determination by the dynamic method.
Part 2: Stability Profile of this compound
The stability of this compound is a crucial consideration for its storage, handling, and use in chemical reactions. Degradation can lead to impurities that may affect reaction yields and the purity of the final product.
Major Degradation Pathways
Arylboronic acids are susceptible to several degradation pathways:
-
Boroxine Formation (Dehydration): This is a common process for boronic acids in the solid state or in non-aqueous solutions, involving the reversible condensation of three molecules to form a cyclic boroxine anhydride with the elimination of three molecules of water.[6] This equilibrium can be shifted towards the boronic acid by the presence of water.
3 C₂H₅C₆H₄B(OH)₂ ⇌ (C₂H₅C₆H₄BO)₃ + 3 H₂O
-
Protodeboronation: This is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often pH-dependent and can be a significant degradation pathway in aqueous solutions.
C₂H₅C₆H₄B(OH)₂ + H₂O → C₂H₅C₆H₅ + B(OH)₃
-
Oxidation: Arylboronic acids can be susceptible to oxidation, particularly in the presence of oxidizing agents or under harsh conditions. This can lead to the formation of phenols.
Caption: Primary degradation pathways for this compound.
Factors Influencing Stability
| Factor | Effect on Stability | Rationale |
| Moisture | Can promote hydrolysis of boroxines back to the boronic acid. In excess and under certain pH conditions, can lead to protodeboronation. | Water is a reactant in the hydrolysis of boroxines and in protodeboronation. |
| Temperature | Elevated temperatures can accelerate dehydration to boroxines and other degradation reactions. | Most chemical reactions, including degradation, have increased rates at higher temperatures. |
| pH | Stability in aqueous solutions is highly pH-dependent. Both acidic and basic conditions can catalyze protodeboronation.[2][11] | The speciation of the boronic acid (neutral vs. boronate anion) is pH-dependent, affecting its reactivity and stability. |
| Light | Exposure to UV or visible light can potentially induce photolytic degradation. | The aromatic ring can absorb light energy, potentially leading to the formation of reactive species. |
| Oxidizing Agents | Can lead to the oxidative cleavage of the C-B bond to form phenols. | The boronic acid moiety is susceptible to oxidation. |
Experimental Protocol for a Stability-Indicating HPLC Assay
A stability-indicating analytical method is crucial for quantifying the decrease of the active substance and the increase of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose.[13][14][15]
Principle: A reversed-phase HPLC method is developed to separate this compound from its potential degradation products. The stability of the compound is then assessed under various stress conditions (forced degradation).
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound reference standard
-
HPLC-grade acetonitrile and water
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂) for forced degradation studies
-
Photostability chamber (compliant with ICH Q1B guidelines)[1][2][3]
-
Temperature-controlled oven
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation (e.g., start with 95% A, ramp to 95% B over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm (or determined by UV scan)
-
Injection Volume: 10 µL
Forced Degradation Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature for a specified time.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 80 °C) in an oven.
-
Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3][5] A control sample should be protected from light.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, dilute to a suitable concentration, and analyze by HPLC.
-
Data Evaluation: Assess the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.
References
- 1. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 2. jordilabs.com [jordilabs.com]
- 3. database.ich.org [database.ich.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. ijsdr.org [ijsdr.org]
synthesis and characterization of 4-Ethylphenylboronic acid
An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethylphenylboronic Acid
Abstract
This compound (CAS No. 63139-21-9) is a versatile organoboron compound that has emerged as an indispensable building block in modern organic chemistry.[1] Its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science.[2] This guide provides a comprehensive overview of the synthesis, characterization, and critical applications of this compound, tailored for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale behind a robust synthetic protocol and detail the analytical techniques required to verify the compound's identity and purity, ensuring its suitability for downstream applications.
Introduction: The Significance of a Versatile Building Block
Arylboronic acids are a class of compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aromatic ring.[1] this compound, a member of this family, is particularly valued for its stability, reactivity, and the specific structural motif it introduces. Its primary role is as a nucleophilic partner in the Suzuki-Miyaura coupling reaction, enabling the efficient construction of complex biaryl structures that are prevalent in active pharmaceutical ingredients (APIs).[2][3] Beyond pharmaceuticals, its applications extend to the synthesis of organic light-emitting diode (OLED) materials, advanced polymers, and specialized sensors.[2][4][5] Understanding the synthesis and rigorous characterization of this reagent is paramount for ensuring the reproducibility and success of these high-value applications.
Synthesis: A Grignard-Based Approach
The most common and reliable method for synthesizing this compound involves the formation of a Grignard reagent from an aryl halide, followed by reaction with a borate ester and subsequent acidic hydrolysis. This pathway is favored due to its high efficiency and the use of readily accessible starting materials.
Mechanistic Rationale
The synthesis is a three-step process rooted in fundamental organometallic principles:
-
Grignard Reagent Formation: 4-Ethylbromobenzene reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form 4-ethylphenylmagnesium bromide. The magnesium undergoes oxidative insertion into the carbon-bromine bond, reversing the polarity of the carbon atom and rendering it highly nucleophilic.
-
Borylation: The nucleophilic Grignard reagent is then added to a trialkyl borate, typically trimethyl borate or triisopropyl borate, at a low temperature (-80 °C to 0 °C).[6] The electron-deficient boron atom of the borate ester is readily attacked by the carbanion of the Grignard reagent. This forms a boronate ester intermediate. The low temperature is critical to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed boronate ester.
-
Hydrolysis: The final step is the acidic workup of the reaction mixture. The addition of an aqueous acid (e.g., HCl or H₂SO₄) hydrolyzes the boronate ester to yield the desired this compound and the corresponding alcohol by-product.[6]
This entire process must be conducted under anhydrous conditions until the final hydrolysis step, as Grignard reagents are potent bases that react readily with water.
Synthesis Workflow Diagram
References
- 1. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. innospk.com [innospk.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
Introduction: The Role of 4-Ethylphenylboronic Acid in Modern Chemistry
An In-Depth Technical Guide to the Safe Handling and Application of 4-Ethylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 63139-21-9), a white to off-white crystalline powder, is an organoboron compound of significant interest in contemporary organic synthesis and medicinal chemistry.[1][2][3] Its utility stems from the boronic acid functional group, which facilitates a variety of chemical transformations.
Notably, it is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][3] This reactivity makes it an invaluable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs).[1] Given its integral role in these cutting-edge applications, a thorough understanding of its safe handling is paramount for all laboratory personnel.
Hazard Identification and Risk Assessment
While one Safety Data Sheet classifies this compound as "Not classified" under GHS, several others identify specific hazards.[4] A comprehensive assessment indicates that it should be handled as a hazardous substance. The primary hazards associated with this compound are summarized in the table below.[5][6][7][8][9][10]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[8][10][11] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][5][6][7][8][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation.[2][5][6][7][8][9][11] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5][6][7][8][9][10] |
Causality of Hazards:
The irritant nature of this compound can be attributed to its acidic properties and its ability to interact with biological molecules. As a boronic acid, it can form reversible covalent bonds with diols, which are present in many biological macromolecules.[3] This interaction can disrupt cellular function, leading to irritation upon contact with the skin, eyes, and respiratory tract. The oral toxicity, while not fully characterized, is a common feature of many reactive organic compounds.
Safe Handling and Storage Protocol
A self-validating system for handling this compound involves a cradle-to-grave approach, ensuring safety at every stage.
Receiving and Initial Inspection
-
Verification: Upon receipt, verify the container label matches the order and the SDS.
-
Integrity Check: Inspect the container for any signs of damage or leakage. If compromised, handle as a spill (see Section 5.1).
-
Documentation: Record the date of receipt on the container.
Laboratory Handling Workflow
The following workflow is recommended for handling this compound in a laboratory setting:
Caption: Safe handling workflow for this compound.
Step-by-Step Handling Protocol
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.
-
Dispensing: When weighing and dispensing the solid, do so carefully to avoid generating dust.[5][12] Use non-sparking tools.[4]
-
Solution Preparation: When dissolving, add the solid to the solvent slowly.
-
Reaction Setup: Ensure all glassware is properly secured.
-
Post-Handling: After use, thoroughly decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[5][6]
Storage
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][6] It is a hygroscopic solid, and moisture can lead to degradation.[12] Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. The hierarchy of controls, from most to least effective, should be implemented.
Caption: Hierarchy of controls for managing chemical exposure.
Engineering Controls
-
Primary: A properly functioning chemical fume hood is mandatory for all manipulations of solid this compound and its solutions.[6]
-
Secondary: Ensure adequate general laboratory ventilation.[4]
Administrative Controls
-
Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound.
-
Ensure all personnel are trained on the specific hazards and handling procedures.
-
Do not eat, drink, or smoke in the laboratory.[5]
Personal Protective Equipment (PPE)
The following table outlines the minimum PPE requirements for handling this compound.
| Body Part | PPE Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles or a face shield.[4][5] | Protects against dust particles and splashes, preventing serious eye irritation.[5][6][7][9] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and subsequent irritation.[4][5][6] |
| Body | Laboratory coat. | Protects against accidental spills and contamination of personal clothing.[4][5] |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95) should be used if a fume hood is not available or if dust generation is significant.[4][11] | Prevents inhalation of the powder, which can cause respiratory tract irritation.[5][6][7][9] |
Emergency Procedures
Prompt and correct response to an emergency is critical.
Accidental Release or Spill
-
Evacuate: Evacuate non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove all sources of ignition.[4]
-
Containment: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5][12] Do not let the chemical enter drains.[4][6]
-
Decontamination: Clean the spill area thoroughly.
Fire
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][5] A water spray can also be used.[5]
-
Hazards: Combustion may produce carbon monoxide, carbon dioxide, and boron oxides.[5]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][5][6]
Personal Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4][5][6][7] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][5][6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][5][6][7] |
Physical, Chemical, and Toxicological Profile
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁BO₂ | [1][3][5][7][8][11][13] |
| Molecular Weight | 149.98 g/mol | [1][8][11][13] |
| Appearance | White to off-white crystalline powder | [1][2][4][13] |
| Melting Point | 150-155 °C | [1][4][11][13] |
| Boiling Point | 285.1 °C at 760 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
| Flash Point | 126.2 °C | [1] |
| Solubility | Soluble in polar organic solvents like ethanol and methanol. | [3] |
| Stability | Stable under normal conditions. | [5] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [5] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide, oxides of boron. | [5] |
| Acute Oral Toxicity | Harmful if swallowed.[8][10][11] Specific data is not available. | [4] |
| Acute Dermal Toxicity | No data available. | [4] |
| Acute Inhalation Toxicity | No data available. | [4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][5][6][7][8][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][5][6][7][8][9][11] |
| Respiratory or Skin Sensitization | No data available. | [4] |
| Germ Cell Mutagenicity | No data available. | [4] |
| Carcinogenicity | No data available. | [4] |
| Reproductive Toxicity | No data available. | [4] |
Toxicological Insights in the Absence of Data:
The consistent "no data available" for many toxicological endpoints necessitates a precautionary approach.[4] The known irritant effects suggest that repeated or prolonged exposure could lead to more severe tissue damage. The general reactivity of boronic acids with biological diols implies a potential for broader systemic effects, although specific data for this compound is lacking. Researchers should treat this compound with a high degree of caution, assuming it may have uncharacterized toxicological properties.
Waste Disposal and Environmental Considerations
Chemical waste generators must adhere to local, regional, and national regulations for hazardous waste disposal.[5][7]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant.[5][6][7] This may involve removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[4]
-
Environmental Precautions: Do not allow the material to be released into the environment or enter sewer systems or waterways.[4][6][12]
Ecological Profile:
There is a significant lack of data regarding the ecological effects of this compound.[4] Toxicity to fish, daphnia, algae, and microorganisms has not been determined.[4] Therefore, any release into the environment must be strictly avoided.
Conclusion
This compound is a valuable reagent in modern chemical synthesis, but it is not without hazards. Its potential to cause skin, eye, and respiratory irritation, coupled with its oral toxicity, demands rigorous adherence to safety protocols. By implementing the hierarchy of controls—prioritizing engineering solutions like fume hoods and supplementing with appropriate PPE and administrative procedures—researchers can mitigate the risks associated with its use. The significant gaps in toxicological and ecological data underscore the importance of a conservative and cautious approach to handling and disposal, ensuring the safety of both laboratory personnel and the environment.
References
- 1. innospk.com [innospk.com]
- 2. This compound, 97% 63139-21-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. fishersci.nl [fishersci.nl]
- 11. This compound 63139-21-9 [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
- 13. chemwhat.com [chemwhat.com]
The Ascendance of a Key Building Block: A Technical Guide to 4-Ethylphenylboronic Acid
An In-depth Exploration of its Discovery, History, and Enduring Impact on Modern Chemistry
Introduction: From Curiosity to Cornerstone
In the vast landscape of organic chemistry, certain molecules, while not household names, become indispensable tools that quietly revolutionize entire fields of scientific endeavor. 4-Ethylphenylboronic acid is one such molecule.[1] Though a seemingly simple aromatic boronic acid, its unique properties and reactivity have established it as a critical building block in the synthesis of complex organic molecules, with profound implications for drug discovery and materials science.[2][3] This technical guide will delve into the discovery and history of this compound, not as an isolated event, but as a part of the broader narrative of the development of boronic acids and the rise of powerful catalytic reactions that unlocked their synthetic potential. We will explore the evolution of its synthesis, its key physicochemical characteristics, and its pivotal role in the advancement of pharmaceuticals and organic electronics.
The Genesis of Boronic Acids: A Historical Perspective
The story of this compound is rooted in the much earlier discovery of its parent class of compounds. In 1860, the English chemist Edward Frankland first reported the synthesis and isolation of a boronic acid, specifically ethylboronic acid.[4] This seminal work laid the groundwork for the entire field of organoboron chemistry. However, for over a century, the synthetic utility of boronic acids remained relatively niche.
The first synthesis of an arylboronic acid, phenylboronic acid, was reported by Michaelis and Becker in 1880.[5] Their method involved the reaction of diphenylmercury with boron trichloride at high temperatures.[5] While groundbreaking, this and other early methods were often harsh and limited in scope. A significant advancement came with the use of Grignard reagents, where an aryl magnesium halide is reacted with a trialkyl borate, followed by hydrolysis to yield the arylboronic acid.[5] This approach offered a more general and milder route to this class of compounds.
The Suzuki-Miyaura Coupling: The Catalyst for a Revolution
The true potential of arylboronic acids, including this compound, was unleashed with the advent of palladium-catalyzed cross-coupling reactions. In 1979, Akira Suzuki and Norio Miyaura reported a novel reaction that formed a carbon-carbon bond between an organoborane and an organohalide in the presence of a palladium catalyst and a base. This reaction, now famously known as the Suzuki-Miyaura coupling, was a watershed moment in organic synthesis. For this monumental contribution, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010.
The Suzuki-Miyaura coupling is celebrated for its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing reagents.[2] Arylboronic acids proved to be exceptionally effective coupling partners in this reaction, leading to an explosion in their use for the synthesis of biaryl and poly-aryl structures, which are common motifs in pharmaceuticals and advanced materials.
This compound: Properties and Synthesis
This compound, with the CAS number 63139-21-9, is a white to off-white crystalline powder.[5][6] Its molecular formula is C8H11BO2, and it has a molecular weight of 149.98 g/mol .[7]
Physicochemical Properties
| Property | Value |
| Melting Point | 150-155 °C |
| Boiling Point | 285.1 °C at 760 mmHg |
| Density | 1.07 g/cm³ |
| Flash Point | 126.2 °C |
| Refractive Index | 1.521 |
The data in this table is compiled from various sources.[2]
Synthesis of this compound: A Representative Protocol
While the exact first synthesis of this compound is not readily found in seminal, named-reaction literature, its preparation follows the well-established methods for arylboronic acid synthesis. The most common laboratory and industrial-scale synthesis involves the Grignard reaction.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
Materials:
-
4-Bromoethylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (2M)
-
Toluene
-
Hexane
Procedure:
-
Grignard Reagent Formation:
-
A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings and a crystal of iodine.
-
The flask is gently heated under a stream of nitrogen to activate the magnesium.
-
After cooling, anhydrous THF is added, followed by the slow, dropwise addition of a solution of 4-bromoethylbenzene in anhydrous THF from the dropping funnel.
-
The reaction is initiated (indicated by a color change and gentle reflux) and then maintained at a gentle reflux until the magnesium is consumed.
-
-
Borylation:
-
The Grignard solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of trimethyl borate in anhydrous THF is added dropwise, maintaining the temperature below -60 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
-
Hydrolysis and Workup:
-
The reaction mixture is cooled in an ice bath, and 2M hydrochloric acid is slowly added to quench the reaction and hydrolyze the borate ester.
-
The mixture is stirred for 1-2 hours until a clear aqueous layer is formed.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
-
Purification:
-
The solvent is removed under reduced pressure to yield a crude solid.
-
The crude product is purified by recrystallization from a toluene/hexane mixture to afford this compound as a white crystalline solid.
-
The Pivotal Role of this compound in Modern Science
The significance of this compound lies in its utility as a versatile intermediate in the synthesis of a wide array of valuable compounds.[2][3]
Pharmaceutical Intermediates
One of the most prominent applications of this compound is in the pharmaceutical industry.[2] The Suzuki-Miyaura coupling, with this compound as a key reactant, allows for the efficient construction of the complex carbon skeletons of many active pharmaceutical ingredients (APIs).[2] The ethylphenyl moiety can be a crucial part of the final drug structure, or it can serve as a scaffold upon which further chemical transformations are performed. Its stability and predictable reactivity make it an ideal building block for the development of new therapeutic agents.[2]
Organic Light-Emitting Diode (OLED) Intermediates
Beyond pharmaceuticals, this compound is a key component in the synthesis of materials for organic light-emitting diodes (OLEDs).[2] OLED technology relies on organic molecules that can efficiently emit light when an electric current is applied.[2] The performance and longevity of these devices are highly dependent on the molecular structure of the organic materials used.[2] this compound is used to create the stable, conjugated molecular frameworks that are essential for vibrant colors and energy efficiency in modern displays and lighting.[2]
Caption: Synthesis of OLED materials using this compound.
Conclusion: An Enduring Legacy in Chemical Synthesis
While the specific moment of its discovery may not be a celebrated event in the annals of chemistry, the impact of this compound is undeniable. Its journey from a member of a class of chemical curiosities to a cornerstone of modern synthetic chemistry is a testament to the power of enabling technologies like the Suzuki-Miyaura coupling. For researchers, scientists, and drug development professionals, this compound represents a reliable and versatile tool for building the complex molecules that drive innovation in medicine and technology. Its story is a compelling example of how fundamental chemical discoveries can, over time, become the engines of progress in seemingly disparate fields.
References
- 1. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 6. This compound, 97% 63139-21-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Ethylphenylboronic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Ethylphenylboronic acid (CAS No. 63139-21-9) is an organoboron compound featuring an ethyl-substituted phenyl ring attached to a boronic acid moiety.[1][2] With the molecular formula C₈H₁₁BO₂, this white crystalline solid has become an indispensable tool for synthetic chemists.[3] Its primary utility lies in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method that forges carbon-carbon bonds with remarkable precision, forming the backbone of countless complex molecules in pharmaceuticals and materials science.[2][4]
This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. The interpretation herein is grounded in established spectroscopic principles and field-proven insights, offering researchers a definitive reference for their work.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure Elucidation
NMR spectroscopy is the most powerful technique for elucidating the specific carbon-hydrogen framework of this compound. However, a significant practical challenge exists: boronic acids have a propensity to form cyclic trimeric anhydrides known as boroxines, particularly in non-polar solvents or upon concentration. This oligomerization can lead to broadened or complex, unintelligible NMR spectra.
Expert Insight: To ensure a sharp, interpretable spectrum of the monomeric acid, the use of a deuterated protic solvent is critical. Solvents like methanol-d₄ (CD₃OD) or D₂O effectively break up the boroxine trimers by forming esters or through hydrolysis, respectively, yielding a clear representation of the parent molecule.[5]
¹H NMR Spectral Analysis
The proton NMR spectrum provides a direct map of the hydrogen environments in the molecule. The 1,4- (para) substitution pattern of the aromatic ring gives rise to a characteristic pair of doublets, while the ethyl group presents a classic quartet and triplet.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.70 - 7.90 | Doublet | 2H | ~8.0 Hz | H-2, H-6 (ortho to -B(OH)₂) |
| ~7.20 - 7.30 | Doublet | 2H | ~8.0 Hz | H-3, H-5 (meta to -B(OH)₂) |
| ~2.65 | Quartet | 2H | ~7.6 Hz | -CH₂- (Ethyl) |
| ~1.25 | Triplet | 3H | ~7.6 Hz | -CH₃ (Ethyl) |
| Note: Chemical shifts are estimates based on data from structurally related compounds and established substituent effects. The B(OH)₂ protons are typically broad and may exchange with solvent, often not being observed. |
Causality of Assignments:
-
Aromatic Protons (H-2, H-6): These protons are adjacent to the electron-withdrawing boronic acid group, which deshields them, causing them to resonate at a lower field (higher ppm value).
-
Aromatic Protons (H-3, H-5): These protons are adjacent to the electron-donating ethyl group, which shields them slightly relative to the H-2/H-6 protons, causing them to appear at a higher field (lower ppm value).
-
Ethyl Group: The methylene (-CH₂) protons are adjacent to the aromatic ring and thus appear further downfield than the methyl (-CH₃) protons. The splitting pattern (quartet for -CH₂ and triplet for -CH₃) is a definitive confirmation of the ethyl group, arising from spin-spin coupling between the adjacent sets of protons.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. Proton-decoupled spectra are standard, meaning each unique carbon appears as a single line.
Table 2: ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~144.0 | C-4 (ipso-Ethyl) |
| ~135.0 | C-2, C-6 |
| ~130.0 (approx.) | C-1 (ipso-Boron) |
| ~128.0 | C-3, C-5 |
| ~29.0 | -CH₂- (Ethyl) |
| ~15.5 | -CH₃ (Ethyl) |
| Note: The ipso-carbon attached to the boron (C-1) often shows a broader and weaker signal due to quadrupolar relaxation of the boron nucleus and is sometimes not observed.[4] |
Causality of Assignments:
-
The chemical shifts of the aromatic carbons are determined by the electronic effects of the ethyl and boronic acid substituents.
-
The ethyl group carbons (-CH₂- and -CH₃) appear in the characteristic upfield aliphatic region of the spectrum.[4]
Visualization: NMR Structural Assignments
Caption: Fig 1. Structure of this compound with atom numbering.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of methanol-d₄ (CD₃OD) in a clean, dry NMR tube.
-
Homogenization: Gently vortex the tube until the sample is fully dissolved.
-
Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.
-
Acquisition: Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum using standard instrument parameters. A sufficient number of scans should be acquired for the ¹³C spectrum to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for rapidly identifying the presence of key functional groups. The spectrum of this compound is characterized by several distinct absorption bands.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3200 - 3600 | Strong, Broad | O-H Stretch | B-O-H (Boronic acid) |
| 3000 - 3100 | Medium | C-H Stretch (sp²) | Aromatic C-H |
| 2850 - 2975 | Medium | C-H Stretch (sp³) | Ethyl C-H |
| ~1605 | Medium | C=C Stretch | Aromatic Ring |
| ~1350 | Strong | B-O Stretch | B-O (Boronic acid) |
| ~1080 | Strong | C-O Stretch | C-O (Boronic acid) |
| Source: IR data is sourced from the PubChem database and general spectroscopic principles.[3] |
Interpretation of Key Features:
-
O-H Stretch: The most prominent feature is a very broad, strong absorption in the 3200-3600 cm⁻¹ region. This breadth is due to extensive hydrogen bonding between the -OH groups of adjacent molecules.
-
B-O Stretch: A strong, characteristic absorption around 1350 cm⁻¹ is indicative of the boron-oxygen single bond, a key identifier for boronic acids.
Visualization: IR Spectroscopy Workflow
Caption: Fig 2. Workflow for acquiring an ATR-FTIR spectrum.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This allows the instrument to subtract signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's pressure anvil onto the sample to ensure firm, uniform contact between the solid and the crystal surface.
-
Data Acquisition: Initiate the sample scan. Typically, 16-32 scans are co-added to produce the final spectrum with a high signal-to-noise ratio.
-
Cleaning: After analysis, raise the anvil and thoroughly clean the crystal and anvil tip.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, the molecular weight is 149.98 g/mol .
Fragmentation Analysis
Under Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which then undergoes fragmentation. The most likely fragmentation pathways are those that lead to stable ions or neutral molecules.
Table 4: Proposed Major Fragments for this compound in EI-MS
| m/z Value | Proposed Ion Structure | Neutral Loss |
| 150 | [C₈H₁₁BO₂]⁺• (Molecular Ion) | - |
| 132 | [C₈H₉BO]⁺• | H₂O (18) |
| 121 | [C₇H₆BO₂]⁺ | •C₂H₅ (29) |
| 105 | [C₇H₆BOH]⁺• | H₂O + •CH₃ (from ethyl) |
| 91 | [C₇H₇]⁺ (Tropylium ion) | •B(OH)₂ + C₂H₅ fragment |
| Note: Fragmentation is proposed based on established chemical principles and data from analogous compounds. |
Mechanistic Insights:
-
Loss of Water (m/z 132): A common initial fragmentation for boronic acids is the loss of a water molecule to form a boroxine-like radical cation.
-
Loss of Ethyl Radical (m/z 121): Cleavage of the bond between the ethyl group and the aromatic ring (benzylic cleavage) results in the loss of a stable ethyl radical (•C₂H₅), leaving a phenylboronic acid cation.
-
Formation of Tropylium Ion (m/z 91): A common fragmentation for ethylbenzene derivatives involves cleavage of the benzylic C-C bond followed by rearrangement to the highly stable tropylium cation.
Visualization: Proposed Fragmentation Pathway
Caption: Fig 3. Simplified fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet.
-
Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.
Conclusion
The structural identity and integrity of this compound are unequivocally established through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical boronic acid and aromatic functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This comprehensive spectroscopic profile serves as a crucial benchmark for researchers, ensuring the quality and reliability of this vital synthetic building block in drug discovery and materials science.
References
- 1. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. This compound | 63139-21-9 [chemicalbook.com]
- 3. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. WO2020050409A1 - Heterocyclic compound - Google Patents [patents.google.com]
The Strategic Role of 4-Ethylphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
This guide provides an in-depth technical exploration of 4-Ethylphenylboronic acid, a versatile building block in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage its unique properties in the synthesis of novel therapeutic agents. We will delve into the core utility of this reagent, focusing on its application in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, and discuss the strategic implications of incorporating the 4-ethylphenyl moiety into drug candidates.
Introduction: The Ascendancy of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable tools in the medicinal chemist's arsenal.[1][2] Their stability, functional group tolerance, and relatively low toxicity make them ideal reagents for constructing complex molecular architectures.[3][4] The boronic acid functional group, -B(OH)₂, is a versatile handle that enables a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction facilitates the formation of a carbon-carbon bond, a fundamental process in the synthesis of numerous active pharmaceutical ingredients (APIs).[7]
Among the vast array of commercially available boronic acids, this compound (CAS 63139-21-9) has emerged as a particularly valuable reagent.[5][8] Its unique combination of a reactive boronic acid group and a lipophilic 4-ethylphenyl substituent allows for the strategic modulation of a drug candidate's physicochemical and pharmacological properties.
| Property | Value |
| CAS Number | 63139-21-9 |
| Molecular Formula | C₈H₁₁BO₂ |
| Molecular Weight | 149.98 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 150-155 °C |
| Solubility | Soluble in polar organic solvents |
| Table 1: Physicochemical Properties of this compound. [6][8] |
The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis
The primary application of this compound in medicinal chemistry is as a coupling partner in the Suzuki-Miyaura reaction.[6][9] This reaction enables the formation of a C(sp²)-C(sp²) bond between the 4-ethylphenyl group and another aromatic or heteroaromatic ring, a common structural motif in many drugs. The general transformation is depicted below:
Figure 1: General scheme of the Suzuki-Miyaura cross-coupling reaction.
The reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the R¹-X bond to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (in this case, the 4-ethylphenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
Structure-Activity Relationship (SAR) Insights: The Role of the 4-Ethylphenyl Moiety
The deliberate introduction of a 4-ethylphenyl group can significantly impact a molecule's biological activity and pharmacokinetic profile. Medicinal chemists often leverage this substituent to fine-tune the properties of a lead compound.
-
Lipophilicity and Solubility: The ethyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and interact with hydrophobic binding pockets in target proteins. This needs to be balanced, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.
-
Metabolic Stability: The ethyl group can influence the metabolic stability of the compound. It may block a potential site of metabolism on the phenyl ring, thereby increasing the drug's half-life.
-
Binding Interactions: The 4-ethylphenyl group can engage in favorable van der Waals interactions within the target's binding site, potentially increasing the compound's potency. Its size and shape can be crucial for optimal fitting into a hydrophobic pocket.
-
Pharmacokinetics: The overall physicochemical changes brought about by the 4-ethylphenyl group can affect the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.
A notable example of the strategic use of a substituted phenyl moiety can be seen in the development of H₁-antihistaminic agents, where compounds bearing a 4-(3-ethylphenyl) group have demonstrated significant activity.[10] While not a direct Suzuki coupling application, this highlights the therapeutic relevance of the ethylphenyl scaffold.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
Triphenylphosphine (PPh₃) (0.04 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add toluene (5 mL) and water (1 mL) to the flask via syringe.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Figure 2: A typical experimental workflow for Suzuki-Miyaura coupling.
Synthesis of this compound
For researchers requiring custom analogs or larger quantities, this compound can be synthesized in the laboratory. A common method involves the Grignard reaction of 4-bromoethylbenzene followed by quenching with a trialkyl borate.
A Representative Synthetic Route:
-
Grignard Formation: 4-Bromoethylbenzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the corresponding Grignard reagent, 4-ethylphenylmagnesium bromide.
-
Borylation: The Grignard reagent is then added to a cooled solution of a trialkyl borate, such as trimethyl borate, in an anhydrous ether.
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield this compound.
Figure 3: A simplified workflow for the synthesis of this compound.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent in medicinal chemistry, primarily through its application in the Suzuki-Miyaura cross-coupling reaction. Its ability to introduce the 4-ethylphenyl moiety allows for the strategic optimization of a drug candidate's properties, from potency to pharmacokinetics. As the demand for novel, structurally diverse therapeutic agents continues to grow, the importance of key building blocks like this compound in enabling rapid and efficient drug discovery is undeniable. Future research will likely focus on the development of even more efficient and sustainable catalytic systems for Suzuki-Miyaura couplings, further expanding the utility of this valuable synthetic tool.
References
- 1. researchgate.net [researchgate.net]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. innospk.com [innospk.com]
- 6. This compound | 63139-21-9 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide: 4-Ethylphenylboronic Acid as a Strategic Intermediate in Pharmaceutical Synthesis
Abstract
The biaryl motif is a ubiquitous scaffold in a vast number of leading pharmaceuticals, making its efficient and reliable synthesis a cornerstone of modern drug discovery and development.[1][2] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent method for forging these critical carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[3][4][5][6] Central to this transformation is the organoboron reagent, and among the diverse array of available options, 4-Ethylphenylboronic acid (4-EPBA) has distinguished itself as a particularly valuable and versatile building block.[7][8] This guide provides an in-depth technical examination of 4-EPBA, from its fundamental properties and synthesis to its strategic application in constructing complex pharmaceutical molecules, supported by field-proven insights and detailed experimental protocols.
Guide Overview
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. innospk.com [innospk.com]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note & Protocol: Robust and Scalable Suzuki-Miyaura Coupling of 4-Ethylphenylboronic Acid for Biaryl Synthesis
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its remarkable reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate has become an indispensable tool in the pharmaceutical and materials science industries.[3][4] The resulting biaryl structures are privileged motifs in a vast number of biologically active molecules and advanced materials.[5]
This guide provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of 4-ethylphenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, explain the critical role of each component, and offer a step-by-step procedure designed for reproducibility and scalability. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently incorporate the 4-ethylphenyl moiety into their target molecules.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
The generally accepted mechanism involves three key steps:[7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[7][9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11][12][13][14]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
References
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. uwindsor.ca [uwindsor.ca]
- 4. nbinno.com [nbinno.com]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 4-Ethylphenylboronic Acid
Introduction: The Strategic Importance of 4-Ethylphenylboronic Acid in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3] this compound, as a readily available and versatile building block, offers a direct route to introduce the 4-ethylphenyl moiety into complex molecular architectures. This structural motif is of significant interest in medicinal chemistry and materials science, where the ethyl group can modulate lipophilicity, binding interactions, and electronic properties.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of palladium catalysts for the cross-coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols, and offer expert insights to navigate common challenges, ensuring robust and reproducible outcomes.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this cycle is paramount to rational catalyst selection and reaction optimization.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide (or triflate) to a coordinatively unsaturated Pd(0) complex. This step, often rate-limiting, involves the insertion of the palladium center into the carbon-halogen bond, forming a Pd(II) intermediate. The reactivity of the organic halide generally follows the order: I > Br > OTf >> Cl.[5] For less reactive halides like aryl chlorides, the choice of an electron-rich and bulky ligand on the palladium catalyst is crucial to facilitate this step.[6]
-
Transmetalation: The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7] The choice of base is critical and can influence the reaction rate and the stability of the boronic acid.
-
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the Pd(II) complex, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle. Bulky ligands on the palladium center can promote this step.[8]
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. jeolusa.com [jeolusa.com]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: The Suzuki-Miyaura Coupling of 4-Ethylphenylboronic Acid with Aryl Halides
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Biaryl Scaffolds
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in blockbuster pharmaceuticals, organic light-emitting diodes (OLEDs), and agrochemicals underscores the critical need for efficient and versatile synthetic methodologies for its construction. Among the myriad of cross-coupling reactions developed, the Suzuki-Miyaura coupling has emerged as a preeminent tool due to its mild reaction conditions, broad functional group tolerance, and the general commercial availability and stability of its boronic acid reagents.
This guide provides an in-depth examination of the Suzuki-Miyaura coupling, focusing on a particularly valuable building block: 4-ethylphenylboronic acid. The ethyl substituent offers a key metabolic blocking position, enhances lipophilicity, and provides a vector for further functionalization, making it a desirable moiety in drug discovery programs. We will explore the reaction mechanism, provide optimized protocols for coupling with various aryl halides, and discuss common challenges and troubleshooting strategies.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle. Understanding this cycle is paramount for rational optimization and troubleshooting of the reaction. The process can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a new Pd(II) complex. The rate of this step is highly dependent on the nature of the halide, with the reactivity order being I > Br > Cl >> F.
-
Transmetalation: The boronic acid, activated by a base, forms a boronate species (e.g., [R-B(OH)3]⁻). This activated boron compound then transfers its organic group (the 4-ethylphenyl moiety in this case) to the Pd(II) complex, displacing the halide. This is often the rate-determining step of the overall reaction.
-
Reductive Elimination: The two organic groups on the palladium center (the aryl group from the halide and the 4-ethylphenyl group) couple and are expelled from the coordination sphere as the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimizing the Reaction: A Guide to Key Parameters
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of several key parameters. The following table provides starting points for the reaction of this compound with various aryl halides. These conditions are based on established literature and are intended as a robust foundation for further optimization.
| Parameter | Aryl Iodide (Ar-I) | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) | Rationale & Expert Insights |
| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ with a ligand like SPhos or XPhos | Aryl iodides are highly reactive, and simple catalysts are often sufficient. Bromides are less reactive and benefit from more robust catalysts. Chlorides require specialized, electron-rich phosphine ligands to facilitate the difficult oxidative addition step. |
| Ligand | PPh₃ (if not using a pre-formed complex) | dppf, PPh₃ | SPhos, XPhos, RuPhos | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands are crucial for activating less reactive aryl chlorides. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ | The base activates the boronic acid to form the boronate. The choice of base can significantly impact the reaction rate and yield. Stronger bases are often needed for less reactive coupling partners. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DME | Toluene/H₂O, Dioxane/H₂O | Toluene, Dioxane, THF | A mixture of an organic solvent and water is common, as it helps to dissolve both the organic and inorganic reagents. Anhydrous conditions are generally not necessary. |
| Temperature | 80-100 °C | 90-110 °C | 100-120 °C | Higher temperatures are typically required for less reactive aryl halides to drive the reaction to completion. |
| Typical Yield | >90% | 80-95% | 70-90% | Yields are highly substrate-dependent but generally follow the reactivity trend of the aryl halide. |
Experimental Protocol: Synthesis of 4-Ethyl-4'-methoxybiphenyl
This protocol details the synthesis of 4-ethyl-4'-methoxybiphenyl from 4-bromoanisole and this compound. This serves as a representative example that can be adapted for other aryl halides.
Reagents and Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 eq)
-
This compound (1.2 mmol, 1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (5 mL)
-
Deionized Water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole, this compound, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment. This is crucial as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add the dioxane and water to the flask via syringe.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-ethyl-4'-methoxybiphenyl.
Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Side Reactions
While the Suzuki-Miyaura coupling is robust, several side reactions can occur, leading to reduced yields or impurities. Understanding these potential pitfalls is key to effective troubleshooting.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct (e.g., 4,4'-diethylbiphenyl). This is often promoted by the presence of oxygen or high catalyst loading. Ensuring a thoroughly deoxygenated reaction setup is the primary preventative measure.
-
Protodeboronation: The boronic acid can be cleaved by water to form the corresponding arene (ethylbenzene in this case). This is more prevalent with electron-rich boronic acids and can be mitigated by using a less aqueous solvent system or a stronger base.
-
Catalyst Decomposition: The palladium catalyst can decompose to form palladium black, which is inactive. This is often indicated by the reaction mixture turning black. Using robust ligands and maintaining an inert atmosphere can help prevent this.
Caption: Desired reaction pathway versus common side reactions.
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of valuable biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for scientists in drug development and materials science, enabling the efficient and reliable construction of complex molecular architectures.
chemoselectivity in Suzuki coupling with 4-Ethylphenylboronic acid
Application Note & Protocol Guide
Chemoselectivity in Suzuki Coupling with 4-Ethylphenylboronic Acid: A Guide for Strategic C-C Bond Formation
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Achieving chemoselectivity—the preferential reaction of one functional group over another—is a critical challenge in the synthesis of complex molecules. This guide provides an in-depth analysis of the factors governing chemoselectivity in Suzuki coupling, with a specific focus on the application of this compound. We will dissect the catalytic cycle, explore the interplay of substrates, reagents, and catalysts, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Foundation: Understanding the Suzuki-Miyaura Catalytic Cycle
A mastery of chemoselectivity begins with a fundamental understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[3][4] The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) complex.[1][3] The rate of this step is highly dependent on the nature of the leaving group (X), generally following the reactivity trend: I > Br > OTf >> Cl.[1][5]
-
Transmetalation: This is the crucial step where the organic moiety from the organoboron reagent (R²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [R²B(OH)₃]⁻).[6][7][8] This boronate then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Controlling the Reaction: Key Factors for Achieving Chemoselectivity
Chemoselectivity arises from exploiting the differential reactivity of functional groups. By carefully selecting and tuning reaction parameters, one can direct the coupling to a specific site within a multifunctional molecule.
The Electrophile: Reactivity of the Organohalide
The C-X bond strength of the electrophile is a primary determinant of reactivity in the oxidative addition step. This provides a straightforward handle for achieving selectivity.
-
Leaving Group Identity: The order of reactivity is I > OTf > Br >> Cl.[1] This differential allows for selective coupling at one site over another in a di- or poly-halogenated substrate. For instance, in a molecule containing both an iodine and a bromine atom, the Suzuki coupling can be directed to the C-I bond by using a mild catalyst system and controlled stoichiometry of the boronic acid.
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl halide accelerate the oxidative addition step, increasing reactivity.[5][9] Conversely, electron-donating groups (EDGs) decrease it. This allows for selectivity between two identical halides on different electronic environments.
The Nucleophile: A Focus on this compound
The structure of the organoboron reagent dictates its nucleophilicity and, consequently, its rate of transmetalation.
-
Electronic Profile of this compound: The ethyl group at the para position is a weak electron-donating group (an ortho-, para- director).[10] This slightly increases the electron density of the phenyl ring, making it marginally more nucleophilic than unsubstituted phenylboronic acid. This enhanced nucleophilicity can lead to faster transmetalation compared to boronic acids bearing electron-withdrawing groups (e.g., nitro- or cyano-phenylboronic acid).[11]
-
Steric Effects: While the para-ethyl group presents minimal steric hindrance to the boronic acid moiety, steric bulk becomes a significant factor with ortho-substituted boronic acids.[11][12] These substrates often exhibit much lower reactivity due to the steric clash impeding the approach of the palladium complex during transmetalation.[11][13] This principle can be used to selectively couple a less-hindered boronic acid like this compound in the presence of a more hindered one.
The Base: The Unsung Hero of Transmetalation
The base plays a multifaceted and critical role. It is not merely a stoichiometric reagent but an active participant in the catalytic cycle.
-
Activation of the Boronic Acid: The primary role of the base is to react with the boronic acid (R-B(OH)₂) to form the corresponding anionic borate species ([R-B(OH)₃]⁻).[6][7][8] This significantly increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center during transmetalation.[7][8]
-
Controlling Selectivity: In competitive reactions with two different boronic acids, the choice and amount of base can be a powerful tool for selectivity. Using a substoichiometric amount of base will favor the activation of the more acidic boronic acid (the one with a lower pKa), leading to its preferential coupling.[6][7][8] Boronic acids with electron-withdrawing groups are more acidic and will be activated first under base-limiting conditions.
Ligand and Catalyst Choice
The ligands coordinated to the palladium center dictate its electronic and steric properties, profoundly influencing its catalytic activity.
-
Electron-Rich & Bulky Ligands: Ligands such as bulky phosphines (e.g., P(t-Bu)₃, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are generally required for coupling less reactive aryl chlorides.[3][14] These ligands create a more electron-rich palladium center, which promotes the oxidative addition step. Their steric bulk also facilitates the final reductive elimination step.[1]
-
Selectivity via Ligand Tuning: By choosing a catalyst system with lower reactivity (e.g., Pd(PPh₃)₄ with a weaker base), one can selectively couple a highly reactive aryl iodide without disturbing a less reactive aryl bromide or chloride on the same molecule.
Caption: Key experimental factors influencing chemoselectivity in Suzuki coupling.
Experimental Protocols
Safety Precaution: These protocols involve handling palladium catalysts, organic solvents, and bases. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: General Procedure for Coupling this compound with an Aryl Bromide
This protocol describes a robust method for the coupling of this compound with a generic aryl bromide, such as 4-bromoanisole.
Materials:
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
This compound (1.2 mmol, 180 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Reaction vessel (e.g., 25 mL Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Reaction Setup: To the reaction vessel, add 4-bromoanisole, this compound, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and undesirable side reactions like homocoupling.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand.
-
Solvent Addition: Add the degassed toluene and water via syringe. The use of degassed solvents is critical to maintain an oxygen-free environment.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure biaryl product.
Protocol 2: Chemoselective Mono-arylation of 1-Bromo-4-iodobenzene
This protocol demonstrates the selective coupling at the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.
Materials:
-
1-Bromo-4-iodobenzene (1.0 mmol, 283 mg)
-
This compound (1.05 mmol, 157 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Reaction vessel with magnetic stir bar
Procedure:
-
Reaction Setup: In the reaction vessel, dissolve Na₂CO₃ in water (2 mL). Add 1-bromo-4-iodobenzene, this compound, and 1,4-dioxane.
-
Degassing: Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 80 °C and stir for 3-6 hours. The milder conditions (lower temperature, less active catalyst compared to Protocol 1) are key to achieving selectivity.
-
Monitoring: Carefully monitor the reaction by TLC or GC-MS. The goal is to consume the starting dihalide while minimizing the formation of the di-coupled product.
-
Work-up & Purification: Follow the work-up and purification steps as described in Protocol 1 to isolate the 4-bromo-4'-ethylbiphenyl product.
Data Presentation & Troubleshooting
Table 1: Typical Conditions for Suzuki Coupling with this compound
| Parameter | Electrophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Aryl Iodide | Ar-I | Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | Dioxane/H₂O | 80-90 | >90% |
| Aryl Bromide | Ar-Br | Pd(OAc)₂ (1-3) | SPhos (2-6) | K₃PO₄ (2) | Toluene or Dioxane | 90-110 | 85-95% |
| Aryl Chloride | Ar-Cl | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ or Cs₂CO₃ (2) | t-BuOH or Dioxane | 100-120 | 70-90% |
| Aryl Triflate | Ar-OTf | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2) | DMF or Toluene | 90-100 | 80-95% |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Unreactive electrophile (e.g., Ar-Cl). | 1. Ensure rigorous degassing; use fresh catalyst.2. Switch to a stronger base (e.g., from Na₂CO₃ to K₃PO₄ or Cs₂CO₃).3. Use a more active catalyst system (e.g., Pd₂(dba)₃/XPhos) and higher temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction.[5] | Rigorously degas all solvents and the reaction mixture before adding the catalyst. Use a Pd(0) precatalyst or ensure Pd(II) is efficiently reduced. |
| Protodeboronation (Loss of B(OH)₂ group) | 1. Prolonged reaction times at high temperatures.2. Presence of excess water or protic sources. | 1. Monitor the reaction closely and stop it once the starting material is consumed.2. Use anhydrous solvents if possible or minimize the amount of water. |
| Poor Chemoselectivity | 1. Reaction conditions are too harsh.2. Incorrect stoichiometry. | 1. Lower the reaction temperature; use a less active catalyst/ligand system.2. Use a stoichiometric amount (or slight deficit) of the boronic acid relative to the target halide. |
Conclusion
Chemoselectivity in the Suzuki-Miyaura coupling is a controllable process governed by the fundamental principles of reactivity. By strategically manipulating the electrophile, the nucleophile, the base, and the catalyst system, chemists can achieve highly selective C-C bond formations. This compound serves as a versatile building block whose reactivity can be finely tuned. The protocols and guidelines presented here offer a robust starting point for researchers to design and execute selective cross-coupling reactions, enabling the efficient synthesis of complex and valuable molecules for research and development.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. scilit.com [scilit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Ligand Selection for Optimizing 4-Ethylphenylboronic Acid Reactions
<Step>
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a detailed framework for the strategic selection of ligands to optimize palladium-catalyzed cross-coupling reactions involving 4-Ethylphenylboronic acid. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between ligand architecture, reaction mechanism, and overall synthetic efficiency. We will explore the nuanced interplay of steric and electronic properties of various ligand classes, offering field-proven insights to guide researchers toward rational catalyst system design. The protocols herein are presented as self-validating systems, emphasizing reproducibility and robust performance. This guide is intended to empower researchers to not only execute these powerful transformations but to fundamentally understand and troubleshoot them.
Introduction: The Central Role of the Ligand in this compound Couplings
This compound is a versatile building block in organic synthesis, particularly valued for its participation in Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction, a cornerstone of modern medicinal chemistry and materials science, facilitates the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[2][4] The success of a Suzuki-Miyaura coupling, however, is not solely dependent on the substrates. The choice of the ligand coordinated to the palladium catalyst is a critical parameter that profoundly influences catalytic activity, stability, and selectivity.[5][6]
The ligand's primary functions within the catalytic cycle are to:
-
Stabilize the active Pd(0) species: Preventing the formation of inactive palladium black.[7]
-
Modulate the electronic properties of the metal center: Influencing the rates of key elementary steps.
-
Control the steric environment around the catalyst: Facilitating substrate approach and product dissociation.
The inherent electronic properties and potential for steric hindrance associated with this compound and its coupling partners necessitate a thoughtful approach to ligand selection. This guide will provide a systematic framework for making informed choices to maximize reaction yields and efficiency.
The Suzuki-Miyaura Catalytic Cycle: A Ligand's Perspective
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential for rational ligand design. The ligand directly participates in and influences each key step:
References
Application Note: A Comprehensive Protocol for the Suzuki-Miyaura Coupling of 4-Ethylphenylboronic Acid with Heteroaryl Chlorides
Introduction: The Strategic Importance of C-C Bond Formation with Heteroaryl Chlorides
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is particularly vital in the fields of pharmaceutical discovery and materials science, where the construction of biaryl and hetero-biaryl scaffolds is a frequent necessity.[4][5] Substituted heteroarenes, for instance, are core components of numerous pharmacologically active agents.[5]
While the coupling of aryl bromides and iodides is well-established, the use of heteroaryl chlorides as electrophilic partners presents a significant, yet highly desirable, challenge.[6][7] Heteroaryl chlorides are often more economical and readily available than their heavier halogen counterparts.[8] However, the inherent strength of the C-Cl bond makes the initial oxidative addition step of the catalytic cycle kinetically demanding.[9][10] Furthermore, the Lewis basic heteroatoms within the ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[9][10]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on developing a robust protocol for the Suzuki-Miyaura coupling of 4-ethylphenylboronic acid with a range of heteroaryl chlorides. We will delve into the mechanistic underpinnings of the reaction, offer a systematic approach to reaction optimization, provide detailed experimental protocols, and address common troubleshooting scenarios.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][6][11] Understanding this cycle is paramount for rational protocol development.
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the heteroaryl chloride, forming a Pd(II) intermediate. This is often the rate-determining step for chloro-substrates.[6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][6][12][13]
-
Reductive Elimination: The two organic partners are coupled, forming the desired product and regenerating the catalytically active Pd(0) species.[1][6]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 4-Ethylphenylboronic Acid in Advanced Biaryl Synthesis
Prepared by: Gemini, Senior Application Scientist
Foreword for the Advanced Researcher
The construction of the biaryl motif remains a cornerstone of modern organic synthesis, underpinning the development of a vast spectrum of molecules from life-saving pharmaceuticals to next-generation organic electronics.[1] Within the synthetic chemist's toolkit, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for forging carbon-carbon bonds.[2] This guide focuses on a key reagent in this class of reactions: 4-Ethylphenylboronic acid (CAS 63139-21-9) .
This document moves beyond a simple recitation of facts. It is designed as a practical guide for the laboratory professional, providing not only detailed protocols but also the mechanistic reasoning and field-proven insights required to optimize and troubleshoot complex biaryl syntheses. We will explore the causality behind experimental choices, from catalyst and ligand selection to the critical role of the base, empowering researchers to harness the full potential of this compound in their synthetic endeavors.
Core Principles & Compound Profile
This compound is a white, crystalline organoboron compound that has become indispensable in organic synthesis.[3][4] Its stability, ease of handling, and high reactivity in palladium-catalyzed reactions make it a preferred building block for introducing the 4-ethylphenyl moiety into complex molecular architectures.[5] Compared to alternatives like organotin (Stille coupling) or organozinc (Negishi coupling) reagents, organoboranes like this compound offer a more favorable toxicological profile and are compatible with a broader range of functional groups, often under milder, and even aqueous, conditions.[6][7]
| Property | Value | Source(s) |
| CAS Number | 63139-21-9 | [3] |
| Molecular Formula | C₈H₁₁BO₂ | [3] |
| Molecular Weight | 149.98 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4][8] |
| Melting Point | 150-155 °C | [3] |
| Boiling Point | 285.1 °C at 760 mmHg | [3] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol) | [8] |
The Suzuki-Miyaura Coupling: The Premier Application
The primary application of this compound in biaryl synthesis is its role as the nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[5][9] This reaction facilitates the formation of a C-C bond between the 4-ethylphenyl group and another aryl or vinyl substrate, typically an organic halide or triflate.[10]
The Catalytic Cycle: A Mechanistic Deep Dive
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[11][12] Understanding this mechanism is critical for rational catalyst selection and reaction optimization. The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic coupling partner (Ar¹-X), forming a Pd(II) intermediate.[6][10] This is often the rate-limiting step of the cycle.
-
Transmetalation: The organic group from the activated organoboron species (Ar²-BY₂) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻).[7] This activation enhances the polarization of the organic ligand, facilitating its transfer to the palladium complex.[7]
-
Reductive Elimination: The two organic partners (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the complex, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes: From Pharmaceuticals to Advanced Materials
The versatility of this compound makes it a valuable reagent across multiple high-tech industries.[3]
Pharmaceutical Intermediates & Drug Discovery
The biaryl scaffold is a privileged structure in medicinal chemistry, present in numerous active pharmaceutical ingredients (APIs).[1][13] this compound serves as a key intermediate for incorporating the 4-ethylphenyl group, which can modulate a drug candidate's pharmacokinetic profile, including its potency and metabolic stability.[1][9]
Case Study: Synthesis of Etoricoxib Analogs Etoricoxib, a selective COX-2 inhibitor, features a complex biaryl core.[14] The synthesis of this drug and its analogs often involves a Suzuki-Miyaura coupling as a key bond-forming step.[15] While the original synthesis may use different boronic acids, the methodology is directly applicable. For instance, coupling a functionalized pyridine halide with a substituted phenylboronic acid, such as this compound, allows for the efficient construction of the central biaryl linkage.[16] This highlights the power of this reaction in creating complex molecular architectures essential for modern drugs.[3][9]
Materials Science: OLEDs and Functional Polymers
In materials science, the Suzuki-Miyaura reaction is used to create extended conjugated systems, which are fundamental to organic electronics.[2][17] this compound is used in the synthesis of intermediates for Organic Light-Emitting Diodes (OLEDs).[2][3] The ethylphenyl group can influence the solubility, processability, and electronic properties of the resulting materials, enhancing the performance and longevity of OLED devices.[3][17]
Agrochemical Synthesis
Similar to pharmaceuticals, the biaryl structure is important in modern agrochemicals. This compound is used in the development of more effective and environmentally conscious crop protection agents by enabling the construction of novel active ingredients.[5][9]
Experimental Protocols: A Practical Guide
The following section provides a generalized, robust protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
General Protocol for Biaryl Synthesis
This protocol is a starting point and may require optimization for specific substrates and scales. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.[18]
Materials:
-
Aryl Bromide (1.0 equiv.)
-
This compound (1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.)
-
Solvent System (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Standard, dry glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle/plate
Procedural Workflow:
Caption: Standard experimental workflow for Suzuki-Miyaura coupling.
Detailed Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).[10][18]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add a degassed mixture of solvents, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.[10]
-
Heating and Monitoring: Heat the reaction mixture to 90-100 °C with vigorous stirring.[10] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate (EtOAc).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization to afford the pure biaryl product.[18]
Summary of Typical Reaction Parameters
The optimal conditions are highly substrate-dependent. The following table provides a general guideline for researchers.
| Parameter | Typical Reagent/Condition | Rationale & Causality |
| Aryl Halide | Ar-I, Ar-Br, Ar-OTf >> Ar-Cl | Reactivity for oxidative addition follows the order I > Br > OTf >> Cl. More reactive halides allow for milder conditions.[18] |
| Boronic Acid | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion and account for potential homocoupling or protodeboronation side reactions.[10] |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos) | The choice of catalyst and ligand is crucial. Electron-rich, bulky phosphine ligands often accelerate reductive elimination and stabilize the catalyst.[6][7] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The base is essential for activating the boronic acid for transmetalation. The strength and solubility of the base can significantly impact reaction rates and yields.[7] |
| Solvent | Toluene, Dioxane, THF, DMF, often with H₂O | A mixed solvent system is often required to dissolve both the nonpolar organic substrates and the polar inorganic base.[10][19] |
| Temperature | 60 - 110 °C | Sufficient thermal energy is needed to overcome the activation barrier, particularly for the oxidative addition step with less reactive halides like aryl chlorides.[10] |
Conclusion
This compound is a robust and versatile reagent for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its favorable properties and high reactivity make it an essential tool for professionals in drug development, materials science, and agrochemical research. The protocols and mechanistic insights provided in this guide serve as a foundation for the successful application of this valuable synthetic building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. This compound | 63139-21-9 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 9. nbinno.com [nbinno.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Process for the synthesis of etoricoxib - Patent US-9024030-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Portico [access.portico.org]
- 16. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 17. nbinno.com [nbinno.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jeolusa.com [jeolusa.com]
Application Notes & Protocols: The Strategic Use of 4-Ethylphenylboronic Acid in the Synthesis of Drug Candidates
Prepared by: Gemini, Senior Application Scientist
Introduction: The Role of 4-Ethylphenylboronic Acid in Modern Medicinal Chemistry
This compound (CAS: 63139-21-9) is an organoboron compound that has emerged as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its chemical structure, featuring a stable boronic acid moiety attached to a 4-ethylphenyl ring, makes it an ideal reagent for palladium-catalyzed cross-coupling reactions.[3][4] The primary application of this compound is in the Suzuki-Miyaura coupling reaction, a cornerstone of modern medicinal chemistry for the formation of carbon-carbon (C-C) bonds.[3][5]
The biaryl motif (a structural unit composed of two connected aromatic rings) is prevalent in a vast number of commercial drugs and clinical candidates. The Suzuki-Miyaura reaction provides a highly efficient and versatile method for constructing these scaffolds.[6][7] this compound allows for the direct incorporation of the 4-ethylphenyl group, a fragment that can influence a drug candidate's pharmacokinetic properties, such as metabolic stability and lipophilicity. Its stability, commercial availability, and reactivity make it a preferred choice for researchers aiming to streamline the synthesis of novel therapeutic agents.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 63139-21-9 | [3] |
| Molecular Formula | C₈H₁₁BO₂ | [3] |
| Molecular Weight | 149.98 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 150-155 °C | [3] |
| Boiling Point | 285.1 °C at 760 mmHg | [3] |
| Density | 1.07 g/cm³ | [3] |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is the most prominent application for this compound in drug synthesis. This palladium-catalyzed process couples the boronic acid with an aryl or vinyl halide (or triflate), forming a new C-C bond.[8][9] The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups, which is critical when working with complex, multifunctional molecules typical of drug candidates.[7]
The catalytic cycle involves three fundamental steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.[10]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which forms a more nucleophilic "ate" complex, facilitating the transfer.[8][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.[10]
Protocol: Synthesis of an Ethyl-Biphenyl Carboxylate Derivative
This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with Ethyl 4-iodobenzoate. This reaction is representative of C-C bond formation used in the synthesis of drug intermediates.[10][11]
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Equiv. | Amount | Purity |
| Ethyl 4-iodobenzoate | C₉H₉IO₂ | 276.07 | 1.0 | 276 mg | ≥98% |
| This compound | C₈H₁₁BO₂ | 149.98 | 1.2 | 180 mg | ≥98% |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 | 9.2 mg | - |
| SPhos | C₂₇H₃₃OP | 410.52 | 0.02 | 8.2 mg | ≥98% |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 425 mg | ≥98% |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | - | 8 mL | Anhydrous |
| Water | H₂O | 18.02 | - | 2 mL | Degassed |
Experimental Procedure
Step-by-Step Methodology:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add Ethyl 4-iodobenzoate (1.0 equiv), this compound (1.2 equiv), and powdered Potassium Phosphate (K₃PO₄) (2.0 equiv).[11]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (Pd₂(dba)₃, 1 mol%) and the phosphine ligand (SPhos, 2 mol%).[11] The use of bulky, electron-rich phosphine ligands like SPhos often accelerates the key steps of the catalytic cycle.[12]
-
Solvent Addition: Add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe. The reaction mixture should be stirred to ensure homogeneity.[11]
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 90-100 °C. Allow the reaction to stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL). The aqueous washes remove the inorganic base and byproducts.[10]
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
Key Considerations and Field-Proven Insights
-
Choice of Catalyst and Ligand: While this protocol uses a Pd₂(dba)₃/SPhos system, other catalysts are highly effective. For example, pre-formed palladium complexes like XPhos Pd G2 can simplify setup and are often highly active.[11][12] For less reactive aryl chlorides, more electron-rich N-heterocyclic carbene (NHC) ligands may be necessary.[8]
-
Base Selection: The choice of base is critical for activating the boronic acid.[8] K₃PO₄ is a strong, non-nucleophilic base suitable for many substrates. For base-sensitive functional groups, a milder base like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) may be preferable.[8][11]
-
Solvent System: A mixture of an organic solvent (like dioxane, toluene, or ethanol) and water is common. Water aids in dissolving the inorganic base and can accelerate the transmetalation step.[13]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by water or other protic sources, leading to the formation of ethylbenzene. This can be minimized by using thoroughly degassed solvents, maintaining a strict inert atmosphere, and avoiding unnecessarily long reaction times. Using boronate esters, such as the pinacol ester, can sometimes increase stability and reduce this side reaction.[9][14]
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of drug candidates. Its utility is primarily demonstrated through the robust and reliable Suzuki-Miyaura cross-coupling reaction, which enables the efficient construction of complex biaryl structures.[3] By carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively incorporate the 4-ethylphenyl moiety into target molecules, facilitating the exploration of structure-activity relationships in drug discovery programs. The protocol provided herein serves as a validated starting point for the successful application of this important building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. innospk.com [innospk.com]
- 4. This compound | 63139-21-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jeolusa.com [jeolusa.com]
- 14. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Bioconjugation Techniques Using 4-Ethylphenylboronic Acid
Introduction: The Versatility of Boronic Acids in Bioconjugation
Boronic acids have emerged as invaluable tools in chemical biology and drug development, primarily due to their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1][2] This interaction, which results in the formation of five- or six-membered cyclic boronate esters, is particularly significant because diol-containing molecules, such as saccharides, are ubiquitous in biological systems.[3][4] Phenylboronic acids (PBAs), in particular, have been extensively utilized as synthetic lectin mimetics for recognizing and binding to glycans on the surface of cells and within glycoproteins.[3][5] This dynamic and pH-sensitive interaction provides a powerful handle for the targeted labeling, immobilization, and delivery of biomolecules.[1][6]
This guide focuses on a specific derivative, 4-Ethylphenylboronic acid (4-EPBA), and its application in modern bioconjugation strategies. The presence of the para-ethyl group subtly modulates the electronic and hydrophobic properties of the phenylboronic acid core, influencing its reactivity and the stability of the resulting bioconjugates. These application notes provide a comprehensive overview of the underlying principles and detailed protocols for researchers, scientists, and drug development professionals seeking to leverage 4-EPBA in their work.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for designing effective bioconjugation strategies.
| Property | Value | Source(s) |
| CAS Number | 63139-21-9 | [7][8] |
| Molecular Formula | C8H11BO2 | [7][8] |
| Molecular Weight | 149.98 g/mol | [7][8] |
| Melting Point | 150-155 °C | [9] |
| Appearance | White to off-white solid | [8] |
| pKa | Estimated ~9.0 | [10] (inferred) |
The pKa of a boronic acid is a critical parameter as it dictates the pH range for optimal boronate ester formation. The reaction with diols is most favorable at a pH slightly above the pKa of the boronic acid, where a significant portion of the boronic acid is in the more reactive tetrahedral boronate form.[8] The ethyl group at the para position is weakly electron-donating, which is expected to slightly increase the pKa of 4-EPBA compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[10] Therefore, for bioconjugation reactions with 4-EPBA, a pH in the range of 8.5 to 9.5 is generally recommended to achieve a balance between reactivity and the stability of the biomolecule.
Core Principle: The Boronic Acid-Diol Interaction
The cornerstone of 4-EPBA bioconjugation is the reversible formation of a boronate ester with a diol-containing molecule. This reaction is a dynamic equilibrium that is highly dependent on pH.
At a pH above the pKa of the boronic acid, the equilibrium favors the formation of the tetrahedral boronate ion, which readily reacts with cis-diols to form a stable cyclic boronate ester, releasing water.[8] Conversely, lowering the pH below the pKa shifts the equilibrium back towards the trigonal boronic acid, leading to the hydrolysis of the boronate ester and the release of the diol-containing molecule. This pH-switchable behavior is a key advantage for applications requiring controlled binding and release.
Application I: Labeling of Glycoproteins
Glycoproteins, with their pendant oligosaccharide chains rich in cis-diols (e.g., sialic acid, mannose), are ideal targets for direct labeling with 4-EPBA.[11] This approach can be used to attach reporter molecules (fluorophores, biotin) or to immobilize glycoproteins on surfaces for downstream analysis.
Protocol 1: Fluorescent Labeling of a Purified Glycoprotein
This protocol describes the labeling of a purified glycoprotein with a 4-EPBA-functionalized fluorescent dye. For this, a derivative of 4-EPBA containing a reactive handle for dye conjugation (e.g., an amino or carboxyl group) is required. Here, we will assume the use of 4-(2-Aminoethyl)phenylboronic acid, which can be readily coupled to an NHS-ester activated fluorophore.
Materials:
-
Purified glycoprotein (e.g., Horseradish Peroxidase, Fetuin) in a suitable buffer (e.g., PBS, pH 7.4).
-
4-(2-Aminoethyl)phenylboronic acid hydrochloride.
-
NHS-ester activated fluorescent dye (e.g., Alexa Fluor™ 488 NHS Ester).
-
Anhydrous Dimethylformamide (DMF).
-
Triethylamine (TEA).
-
Labeling Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0.
-
Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5.
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) for purification.
Procedure:
-
Preparation of 4-EPBA-Fluorophore Conjugate: a. Dissolve the NHS-ester activated fluorophore in anhydrous DMF to a concentration of 10 mg/mL. b. Dissolve 4-(2-Aminoethyl)phenylboronic acid hydrochloride in DMF to a concentration of 10 mg/mL, and add 2 molar equivalents of TEA to neutralize the hydrochloride. c. Mix the fluorophore and boronic acid solutions at a 1:1.5 molar ratio (fluorophore:boronic acid). d. Incubate the reaction for 2 hours at room temperature with gentle stirring, protected from light. e. The resulting solution contains the 4-EPBA-fluorophore conjugate and can be used directly in the next step.
-
Glycoprotein Labeling: a. Prepare a solution of the glycoprotein at a concentration of 1-5 mg/mL in the Labeling Buffer. b. Add the 4-EPBA-fluorophore conjugate solution to the glycoprotein solution at a 10-20 fold molar excess. The optimal ratio may need to be determined empirically. c. Incubate the reaction for 2-4 hours at room temperature with gentle agitation, protected from light.
-
Quenching and Purification: a. Add the Quenching Buffer to the reaction mixture to a final concentration of 150 mM to quench any unreacted NHS-ester. Incubate for 30 minutes at room temperature. b. Purify the labeled glycoprotein from the excess unreacted 4-EPBA-fluorophore conjugate using an SEC column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). c. Collect the fractions containing the labeled protein, identified by its characteristic absorbance at 280 nm and the absorbance maximum of the fluorophore.
-
Characterization: a. Determine the protein concentration using a BCA or Bradford assay. b. Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the fluorophore.
Application II: Cell Surface Labeling
The abundance of sialic acids and other glycans on the surface of mammalian cells makes them amenable to labeling with 4-EPBA conjugates.[3][12] This can be utilized for cell imaging, flow cytometry, and cell sorting applications.
Protocol 2: Live Cell Surface Labeling for Fluorescence Microscopy
This protocol outlines the procedure for labeling the surface of live cells with a 4-EPBA-fluorophore conjugate.
Materials:
-
Adherent or suspension cells cultured under standard conditions.
-
4-EPBA-fluorophore conjugate (prepared as in Protocol 1).
-
Cell culture medium.
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS).
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional.
-
Mounting medium with DAPI (optional).
Procedure:
-
Cell Preparation: a. For adherent cells, seed them on glass-bottom dishes or coverslips and allow them to adhere overnight. b. For suspension cells, harvest and wash them by centrifugation.
-
Labeling: a. Wash the cells twice with PBS. b. Dilute the 4-EPBA-fluorophore conjugate in imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. c. Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: a. Remove the labeling solution and wash the cells three times with cold PBS to remove unbound conjugate.
-
Imaging (Live Cells): a. Add fresh imaging buffer to the cells. b. Image the cells immediately using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Fixation and Mounting (Optional): a. After washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. b. Wash the cells twice with PBS. c. Mount the coverslips on microscope slides using a mounting medium, optionally containing a nuclear counterstain like DAPI.
Characterization of 4-EPBA Bioconjugates
Proper characterization of the resulting bioconjugates is essential to ensure the success of the labeling reaction and to understand the properties of the final product.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To determine the Degree of Labeling (DOL). | Measurement of absorbance at 280 nm (protein) and the λmax of the fluorophore allows for the calculation of the molar ratio of dye to protein. |
| SDS-PAGE | To assess the purity and integrity of the protein conjugate. | A single band corresponding to the molecular weight of the glycoprotein should be observed. A fluorescent scan of the gel will confirm covalent attachment of the fluorophore. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the covalent modification and determine the exact mass of the conjugate. | An increase in the mass of the glycoprotein corresponding to the mass of the attached 4-EPBA-fluorophore moieties.[13] |
| ¹¹B NMR Spectroscopy | To confirm the formation of the boronate ester. | A characteristic shift in the ¹¹B NMR signal upon formation of the tetrahedral boronate ester.[2][14] |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Suboptimal pH of the labeling buffer.- Inactive glycoprotein or 4-EPBA conjugate.- Insufficient molar excess of the labeling reagent. | - Ensure the pH of the labeling buffer is between 8.5 and 9.5.- Use freshly prepared reagents.- Increase the molar excess of the 4-EPBA conjugate. |
| Protein Precipitation | - High concentration of organic solvent (e.g., DMF) from the labeling reagent.- Protein instability at the labeling pH. | - Keep the volume of the labeling reagent solution to a minimum (<10% of the total reaction volume).- Perform a pH stability test for the glycoprotein prior to labeling. |
| High Background Staining (Cell Labeling) | - Incomplete removal of unbound conjugate.- Non-specific binding of the conjugate to the cell surface. | - Increase the number and duration of washing steps.- Include a blocking step with a non-specific protein (e.g., BSA) before labeling. |
Conclusion and Future Perspectives
This compound offers a versatile and powerful tool for the bioconjugation of diol-containing biomolecules. Its pH-dependent reactivity allows for controlled and reversible labeling, making it suitable for a wide range of applications in drug delivery, diagnostics, and fundamental biological research. The protocols provided herein serve as a starting point for researchers to explore the potential of 4-EPBA in their specific systems. Further optimization of reaction conditions and the development of novel 4-EPBA derivatives with tailored properties will undoubtedly expand the utility of this valuable chemical entity in the ever-evolving field of bioconjugation.
References
- 1. d-nb.info [d-nb.info]
- 2. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. "Synthesis and Evaluation of Protein-Phenylboronic Acid Conjugates as L" by Joshua Whited, Czharena Kay Rama et al. [engagedscholarship.csuohio.edu]
- 12. Quantum dots with phenylboronic acid tags for specific labeling of sialic acids on living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "Mass Spectrometry-Based Strategies for Protein Biophysics: Effects of " by Richard Yu-Cheng Huang [openscholarship.wustl.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-Ethylphenylboronic Acid Suzuki Coupling
Introduction for the Modern Researcher
Welcome to the technical support center dedicated to overcoming challenges in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on reactions involving 4-ethylphenylboronic acid. As a cornerstone of modern organic synthesis, the Suzuki coupling's efficiency is paramount in research and development, particularly in the pharmaceutical industry.[1][2] However, even with well-established protocols, achieving high yields can be elusive. This guide is structured to provide actionable, in-depth troubleshooting advice and scientifically grounded explanations to help you navigate the complexities of this powerful C-C bond-forming reaction.
This resource is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
At a Glance: A Troubleshooting Workflow
Before delving into specific issues, let's visualize a logical workflow for diagnosing a low-yield Suzuki coupling reaction involving this compound.
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Frequently Asked Questions (FAQs) & In-Depth Troubleshooting
Q1: My Suzuki coupling with this compound is resulting in a low yield with significant amounts of starting material remaining. What are the primary factors to investigate?
A1: This scenario often points to issues with the catalytic cycle's efficiency. Here’s a breakdown of the likely culprits and how to address them:
-
Catalyst Activity and Choice: The heart of the Suzuki reaction is the palladium catalyst.[1]
-
In-situ Reduction of Pd(II) to Pd(0): Many common precatalysts, such as Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced to the active Pd(0) species in the reaction mixture. This reduction can be inefficient and can consume some of your boronic acid or ligand, leading to side products.[3][4] Consider using a Pd(0) source like Pd₂(dba)₃ or a modern, air-stable precatalyst (e.g., a Buchwald palladacycle) that rapidly forms the active Pd(0) species.[3][5]
-
Ligand Selection: For an electron-rich boronic acid like this compound, the oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step.[1] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos, or trialkylphosphines like P(t-Bu)₃) can accelerate this step and improve yields.[2][3][6]
-
-
The Critical Role of the Base: The base is not merely a spectator; it is crucial for activating the boronic acid to facilitate transmetalation.[7][8]
-
Base Strength and Solubility: The choice of base can dramatically affect the reaction outcome.[7] For this compound, a moderately strong base is typically effective. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][7] The solubility of the base is also critical. In biphasic solvent systems (e.g., toluene/water), vigorous stirring is essential to ensure the base can interact with the reactants at the interface.[3]
-
Interplay with Solvent: The effectiveness of a base is often tied to the solvent system. For instance, K₃PO₄ is often highly effective in ethereal solvents like dioxane or THF, often with water as a co-solvent.[6][7]
-
-
Inert Atmosphere: Oxygen can be detrimental to the Suzuki coupling. It can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also oxidize phosphine ligands.[3][9] Furthermore, the presence of oxygen can promote the homocoupling of the boronic acid.[2][10] It is imperative to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[3][9]
Q2: I'm observing a significant amount of a byproduct that appears to be 4,4'-diethylbiphenyl. What is causing this homocoupling, and how can I minimize it?
A2: The formation of 4,4'-diethylbiphenyl is a classic case of boronic acid homocoupling. This side reaction is often promoted by:
-
Presence of Oxygen: As mentioned above, oxygen can facilitate the oxidative homocoupling of boronic acids.[2][10] Rigorous degassing of the reaction mixture is your first line of defense.
-
Inefficient Pd(II) Precatalyst Reduction: When using a Pd(II) source, the in-situ reduction to Pd(0) can sometimes proceed via a pathway that consumes two molecules of the boronic acid, leading to the homocoupled product.[4][11] Switching to a Pd(0) precatalyst can often mitigate this issue.
-
Excess Boronic Acid: While a slight excess of the boronic acid (1.1-1.5 equivalents) is common practice, a large excess can increase the statistical likelihood of homocoupling. Ensure your stoichiometry is accurate.
To minimize homocoupling, consider the following strategies:
| Strategy | Rationale |
| Thorough Degassing | Removes O₂, a key promoter of homocoupling.[2][10] |
| Use a Pd(0) Precatalyst | Bypasses the in-situ reduction step that can lead to homocoupling.[4][11] |
| Optimize Base and Solvent | Certain base/solvent combinations can favor the desired cross-coupling over homocoupling.[7] |
| Control Stoichiometry | Avoid using a large excess of the boronic acid. |
Q3: My main byproduct is ethylbenzene, indicating protodeboronation of my this compound. What causes this, and what are the best ways to prevent it?
A3: Protodeboronation is the replacement of the C-B bond with a C-H bond and is a common side reaction for boronic acids, especially electron-rich ones like this compound.[3][11] The primary cause is the presence of a proton source, often water, in combination with a base.[3][11]
Here are effective strategies to combat protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[3] Switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be beneficial.[3]
-
Anhydrous Conditions: Since water is the proton source, running the reaction under anhydrous conditions can significantly reduce this side reaction.[3] This would involve using anhydrous solvents and a base like KF.
-
Convert to a More Stable Boronic Acid Derivative: Boronic acids can be converted to more stable derivatives that are less prone to protodeboronation.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid.
Experimental Protocols
Protocol 1: General Procedure for a Screening Reaction
This protocol provides a starting point for optimizing your reaction.
-
Reagent Preparation: In a dry reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[3]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M to 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3][9]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of Potassium 4-Ethylphenyltrifluoroborate
This procedure can be used to synthesize the more stable trifluoroborate salt from the boronic acid.
-
Dissolution: In a flask, dissolve this compound (1.0 equiv.) in a 4:1 mixture of methanol and water.
-
Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv.) dropwise to the stirring boronic acid solution at room temperature.
-
Precipitation: A white precipitate should form upon addition. Continue stirring for 30 minutes at room temperature.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold methanol.
-
Drying: Dry the solid under vacuum to obtain the potassium 4-ethylphenyltrifluoroborate salt, which can be used directly in the Suzuki coupling (typically with a base like K₂CO₃ or Cs₂CO₃).
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Troubleshooting Guide: Minimizing Homocoupling of 4-Ethylphenylboronic Acid
An advanced guide from our Senior Application Scientists, this technical support center is designed to provide researchers, chemists, and drug development professionals with targeted solutions for a common challenge in Suzuki-Miyaura cross-coupling: the undesired homocoupling of 4-Ethylphenylboronic acid. This document provides in-depth troubleshooting guides and FAQs to help you diagnose issues, optimize reaction conditions, and maximize the yield of your desired cross-coupled product.
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable protocols for resolution.
Q1: I am observing a significant amount of 4,4'-diethyl-1,1'-biphenyl as a byproduct in my Suzuki-Miyaura reaction. What is causing this, and how can I prevent it?
A1: The formation of a symmetrical biaryl, such as 4,4'-diethyl-1,1'-biphenyl, is a classic sign of boronic acid homocoupling. This side reaction consumes your this compound, reduces the yield of the intended product, and introduces a purification challenge due to the structural similarity of the byproduct. The primary drivers of this side reaction are the presence of dissolved oxygen and the choice of palladium precatalyst.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in your reaction solvent can oxidize the catalytically active Pd(0) species to Pd(II).[2] This Pd(II) can then enter a catalytic cycle that promotes the homocoupling of the boronic acid.[3][4] It has been demonstrated that higher oxygen levels directly lead to an increase in homocoupling.[3] Therefore, rigorous exclusion of oxygen is the most critical step to suppress this pathway.[4][5]
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt, such as Palladium(II) acetate (Pd(OAc)₂), as the catalyst precursor, it can directly facilitate the homocoupling of two boronic acid molecules.[3] This process also serves to reduce the Pd(II) to the Pd(0) state required for the primary Suzuki-Miyaura cycle, but it does so at the expense of your starting material.[3]
The diagram below illustrates the competition between the desired cross-coupling pathway and the oxygen-mediated homocoupling pathway.
Q2: You mentioned rigorous oxygen exclusion. What are the most effective methods for degassing my reaction?
A2: Rigorous deoxygenation is non-negotiable for suppressing homocoupling. Simply working under a nitrogen blanket is often insufficient as solvents can contain significant amounts of dissolved oxygen. Here are two field-proven protocols.
Protocol 1: Inert Gas Sparging This method is effective for most applications and is relatively quick to perform.
-
Setup: Assemble your reaction flask containing the solvent and a stir bar. Seal the flask with a septum. Insert a long needle connected to an inert gas line (Argon or Nitrogen) so that its tip is submerged below the solvent surface. Insert a second, shorter needle to act as a gas outlet.
-
Sparging: Bubble the inert gas through the solvent at a moderate rate while stirring for 20-30 minutes.[1] A vigorous purge ensures maximum displacement of dissolved oxygen.
-
Execution: After sparging, remove the needles and add your reagents (aryl halide, base, ligand) under a positive pressure of inert gas. Sparge the complete reaction mixture for another 5-10 minutes before adding the palladium catalyst.
Protocol 2: Freeze-Pump-Thaw Cycles This is the most thorough method for removing dissolved gases and is recommended for particularly sensitive or problematic reactions.[1][6]
-
Freeze: Place your reaction flask containing the solvent in a bath of liquid nitrogen until the solvent is completely frozen.
-
Pump: With the solvent frozen, connect the flask to a high-vacuum line and evacuate for 5-10 minutes. This removes gases from the headspace and the surface of the frozen solid.
-
Thaw: Close the connection to the vacuum line and allow the solvent to thaw completely. You will often see bubbles being released from the liquid as it thaws.
-
Repeat: Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.[1] After the final cycle, backfill the flask with an inert gas.
Q3: My protocol uses Pd(OAc)₂ and I'm still seeing homocoupling despite degassing. What catalyst changes can I make?
A3: This is a common issue. While degassing mitigates oxygen-mediated homocoupling, using a Pd(II) source can still initiate homocoupling as part of the catalyst activation process.[3] The solution is to use a catalyst system that enters the catalytic cycle as Pd(0) more cleanly.
| Strategy | Recommended Catalysts/Precatalysts | Rationale & Key Considerations |
| Use a Pd(0) Source Directly | Pd(PPh₃)₄, Pd₂(dba)₃ | These are true Pd(0) sources and do not require a reductive step that consumes the boronic acid. Pd(PPh₃)₄ is often used directly, while Pd₂(dba)₃ is used with an external phosphine ligand. Ensure these reagents are fresh as they can degrade over time.[7] |
| Employ Modern Precatalysts | Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) | These are highly efficient precatalysts designed to generate the active monoligated Pd(0) species cleanly and rapidly upon addition of a base.[8] They often allow for lower catalyst loadings and milder reaction temperatures, further disfavoring side reactions. |
| Add a Mild Reductant | Potassium formate (HCO₂K) | If you must use a Pd(II) source, adding a mild reducing agent like potassium formate can help reduce the Pd(II) to Pd(0) in situ, sparing the boronic acid from being consumed in this step.[4] |
Protocol 3: Suzuki Coupling Using a Buchwald Precatalyst
-
Reagent Preparation: To an oven-dried Schlenk flask, add your aryl halide (1.0 equiv.), this compound (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), and the Buchwald precatalyst (e.g., SPhos Pd G3, 1-2 mol%).[8]
-
Inert Atmosphere: Seal the flask and thoroughly purge with Argon or Nitrogen for 10-15 minutes.
-
Solvent Addition: Add your degassed solvent (e.g., a mixture of toluene and water) via syringe.[6]
-
Final Degassing: Bubble the inert gas through the reaction mixture for an additional 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS until the aryl halide is consumed.
Frequently Asked Questions (FAQs)
Q4: How does my choice of base and solvent affect homocoupling?
A4: The base is crucial for activating the boronic acid for transmetalation, but its strength and nature can influence side reactions.
-
Base: Very strong bases can sometimes promote side reactions like protodeboronation, which degrades your starting material.[9] Milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point as they are effective while minimizing side reactions.[6][8]
-
Solvent: Aprotic solvents like 1,4-dioxane, toluene, and THF are generally preferred.[6] While a certain amount of water is often required to dissolve the base and facilitate the formation of the active boronate species, excessive water can sometimes increase the rate of homocoupling and protodeboronation.[6] Finding the optimal solvent/water ratio is a key aspect of optimization.
Q5: Besides procedural changes, are there ways to modify the this compound itself to make it more robust?
A5: Absolutely. If you consistently face issues with the stability of this compound, using a more stable surrogate is a highly effective strategy. This is a "slow-release" approach, where the active boronic acid is generated in situ at a low concentration, which disfavors the bimolecular homocoupling reaction.[10]
-
Boronate Esters: Converting the boronic acid to its pinacol ester (-B(pin)) is a common and effective strategy. These esters are generally more stable to protodeboronation and can be easily prepared and purified.[9]
-
Potassium Trifluoroborate Salts (R-BF₃K): These are crystalline, air-stable solids that slowly hydrolyze under the reaction conditions to release the boronic acid. Their stability and ease of handling make them excellent alternatives.[9]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can withstand a wide range of reaction conditions, including chromatography.[3] They are particularly useful in complex, multi-step syntheses.
Q6: I've tried everything and still see some homocoupling. Are there any final procedural tricks I can try?
A6: Yes, a few process modifications can provide an additional level of control.
-
Slow Addition of Boronic Acid: Instead of adding all the this compound at the beginning, adding it slowly via a syringe pump over the course of the reaction can keep its instantaneous concentration low, thus kinetically disfavoring the second-order homocoupling reaction.[6][11]
-
Pre-heating the Reaction Mixture: One technique involves heating the mixture of the aryl halide, base, catalyst, and solvent to the reaction temperature for a short period (e.g., 10-15 minutes) before adding the boronic acid.[5] This ensures the catalytic cycle is fully initiated and ready to engage in cross-coupling as soon as the boronic acid is introduced.
The following decision tree provides a logical workflow for diagnosing and resolving homocoupling issues.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistai.org [chemistai.org]
Technical Support Center: Preventing Protodeboronation of 4-Ethylphenylboronic Acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is structured to address a critical and often underestimated challenge in cross-coupling reactions: the unwanted protodeboronation of 4-Ethylphenylboronic acid. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to directly tackle the issues you may encounter in the lab. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound has a low yield, and I've detected ethylbenzene as a major byproduct. What is happening?
A1: This is a classic sign of protodeboronation, a side reaction where the C–B bond of your boronic acid is cleaved and replaced by a C–H bond, converting your valuable reagent into a simple hydrocarbon byproduct (in this case, ethylbenzene).[1] this compound, being relatively electron-rich due to the ethyl group, is susceptible to this decomposition pathway, particularly under the basic and often aqueous conditions required for Suzuki-Miyaura coupling.[2]
The reaction is highly pH-dependent and is significantly accelerated under basic conditions (typically pH > 10), which are necessary to activate the boronic acid for transmetalation.[3][4] Essentially, you are facing a kinetic competition: the desired cross-coupling versus the undesired protodeboronation. To improve your yield, you must optimize conditions to favor the former.
Q2: What is the mechanistic basis for protodeboronation, and why is it worse under basic conditions?
A2: Understanding the mechanism is key to preventing it. The process is predominantly base-catalyzed.[1]
-
Activation by Base: In the presence of a base (e.g., hydroxide ions from K₂CO₃ in water), the Lewis acidic boronic acid [ArB(OH)₂] is converted into its more nucleophilic boronate form [ArB(OH)₃]⁻.[1][5] This step is essential for the transmetalation with the palladium catalyst in the Suzuki-Miyaura cycle.
-
The Side Reaction: However, this same boronate species is also the key intermediate for protodeboronation.[3][6] The electron-rich aryl ring of the boronate is susceptible to attack by a proton source (like water). This can proceed through a concerted mechanism where the ipso-carbon is protonated as the C-B bond cleaves.[6][7] For highly electron-deficient arylboronic acids, a stepwise mechanism involving the formation of a transient aryl anion can also occur, but this is less relevant for electron-rich species like this compound.[6][7]
The reaction rate is fastest at high pH because the concentration of the highly reactive arylboronate anion is maximized.[3][4]
Below is a diagram illustrating the base-catalyzed protodeboronation pathway.
Caption: Base-catalyzed protodeboronation of this compound.
Troubleshooting & Optimization Strategies
Q3: How can I select the right base to minimize protodeboronation?
A3: The choice of base is a critical parameter. You need a base strong enough to facilitate transmetalation but mild enough to minimize boronic acid decomposition.
| Base | Common Conditions | Suitability for Preventing Protodeboronation | Rationale |
| K₃PO₄ | Dioxane/Water, Toluene | Excellent | A moderately strong base that is often effective at lower temperatures. Its lower aqueous basicity can reduce the rate of protodeboronation.[8] |
| Cs₂CO₃ | Dioxane/Water, THF/Water | Very Good | Often provides high reactivity in the desired coupling, potentially allowing for lower reaction temperatures or shorter times.[9][10] |
| K₂CO₃ | Dioxane/Water | Good to Fair | A standard, cost-effective choice, but can be aggressive, leading to significant protodeboronation, especially at high temperatures.[11] |
| KF | Anhydrous THF, Dioxane | Excellent (Anhydrous) | In anhydrous conditions, fluoride ions activate the boronic acid without generating hydroxide, effectively shutting down the primary protodeboronation pathway.[5] |
| Organic Bases | Toluene, Dioxane | Fair | Bases like triethylamine (TEA) are generally too weak to efficiently promote Suzuki coupling, leading to long reaction times where decomposition can still occur. |
Pro-Tip: Start with K₃PO₄. If reactivity is low, consider Cs₂CO₃ before resorting to higher temperatures. If your substrate is sensitive, an anhydrous protocol with KF is a powerful alternative.
Q4: What is the influence of solvent and temperature on this side reaction?
A4: Solvent and temperature are inextricably linked to the rate of protodeboronation.
-
Solvent: The presence of a proton source, most commonly water, is a prerequisite for protodeboronation.[2] While many Suzuki protocols use aqueous mixtures to dissolve the inorganic base, minimizing the water content can suppress the side reaction. Some studies have shown that DMSO can accelerate protodeboronation for certain substrates, whereas anhydrous solvents like THF or 1,4-dioxane (with an anhydrous base) can prevent it.[2][12]
-
Temperature: Higher temperatures accelerate both the desired Suzuki coupling and the undesired protodeboronation.[9] However, protodeboronation often has a strong temperature dependence. The goal is to find the "sweet spot"—the minimum temperature required for an efficient coupling reaction within a reasonable timeframe.[9] Running the reaction at 80°C instead of 110°C can dramatically reduce byproduct formation.
Troubleshooting Insight: A user on a chemistry forum noted that their protodeboronation was worse at room temperature than at 80°C.[11] Their hypothesis was that at lower temperatures, the desired transmetalation was so slow that the boronic acid spent more time exposed to the basic aqueous phase, allowing decomposition to dominate.[11] This highlights the kinetic balance: the rate of the productive reaction must be faster than the rate of decomposition.
Advanced Strategies for Persistent Issues
Q5: I've optimized my conditions, but protodeboronation is still a major issue. What are my options?
A5: When standard boronic acids fail, it's time to consider more stable derivatives. These reagents are designed for "slow release" of the boronic acid or to participate directly in the catalytic cycle in a more controlled manner.[1][3]
| Boron Reagent | Structure Example (Pinacol Ester) | Stability towards Protodeboronation | Key Advantages | Considerations |
| Boronic Acids | Ar-B(OH)₂ | Low to Moderate | Commercially available, high atom economy.[13] | Susceptible to decomposition and trimerization (boroxines). |
| Pinacol Esters | Ar-B(pin) | Good | More stable than boronic acids, easy to handle and purify.[13] Often used as a direct replacement for problematic boronic acids.[13] | Requires hydrolysis to the boronic acid in situ, which can still lead to protodeboronation.[14] |
| MIDA Boronates | Ar-B(MIDA) | Excellent | Highly stable crystalline solids, inert to many reaction conditions (e.g., chromatography).[1] Allows for a very slow, controlled release of the boronic acid.[12] | Requires specific conditions for the slow release and may be more expensive.[15] |
| Trifluoroborates | [Ar-BF₃]K | Excellent | Air-stable, crystalline solids that are highly resistant to protodeboronation.[16][17] They act as a protected form of the boronic acid.[16] | Requires specific conditions (often aqueous base) to hydrolyze and release the active species for coupling.[16][17] |
Recommendation: Converting this compound to its corresponding pinacol boronate ester or MIDA boronate is a highly effective strategy to overcome persistent protodeboronation.[1][13]
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol is designed as a robust starting point for coupling this compound with an aryl bromide, incorporating best practices to mitigate decomposition.
Reagents:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (degassed, 4 mL)
-
Water (degassed, 1 mL)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the aryl bromide, this compound, and K₃PO₄. Seal the flask with a septum.
-
Degassing: Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water via syringe. Bubble the inert gas through the solvent mixture for 10-15 minutes. Finally, add the Pd(dppf)Cl₂ catalyst.
-
Reaction Execution: Lower the flask into a pre-heated oil bath at 80°C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time necessary for the consumption of the limiting reagent.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Caption: Optimized workflow for Suzuki-Miyaura coupling.
Storage and Handling of this compound
Proper storage is the first line of defense against decomposition.
-
Storage Conditions: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[18][19][20] Long-term storage in a refrigerator or freezer is recommended.
-
Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (Argon or Nitrogen) can prevent slow degradation from atmospheric moisture.
-
Purity Check: Before use, especially if the reagent has been stored for a long time, it is advisable to check its purity by NMR to ensure it has not significantly decomposed into its anhydride (boroxine) or other byproducts.
By implementing these informed strategies, you can significantly suppress the undesired protodeboronation of this compound, leading to higher yields, cleaner reaction profiles, and more reliable results in your synthetic endeavors.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. innospk.com [innospk.com]
- 19. echemi.com [echemi.com]
- 20. fishersci.com [fishersci.com]
Technical Support Center: Purification of Products from 4-Ethylphenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethylphenylboronic acid. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the integrity of your final compounds.
Introduction: The Purification Challenge
This compound is a versatile reagent in modern organic synthesis, primarily used for the formation of carbon-carbon bonds.[1][2][3] While reactions like the Suzuki-Miyaura coupling are powerful, the subsequent purification of the desired biaryl product is often non-trivial.[4] The reaction mixture typically contains a complex array of components, including the desired product, unreacted starting materials, the palladium catalyst, ligands, base, and various byproducts.[5] Successfully isolating the target molecule in high purity is critical for accurate biological testing and advancing drug development pipelines.
This guide provides a structured approach to tackling these purification hurdles through a series of troubleshooting questions and detailed protocols.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My NMR analysis shows significant amounts of unreacted this compound and its corresponding boroxine anhydride in my crude product. How can I effectively remove them?
Answer: This is one of the most common challenges. Boronic acids and their anhydrides (boroxines) can have polarities similar to the desired coupled products, making chromatographic separation difficult. Fortunately, their acidic nature provides several targeted removal strategies.
-
Causality: this compound is a Lewis acid and a weak Brønsted acid, with a pKa similar to that of phenols.[6] This allows it to be deprotonated by a base to form a water-soluble salt.
-
Solution 1: Basic Aqueous Wash (Liquid-Liquid Extraction). This is the most straightforward and often the first method to try. By washing your organic solution of the crude product with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃), the boronic acid is converted to its boronate salt, which partitions into the aqueous layer.[6][7][8]
-
Solution 2: Scavenger Resins. For more stubborn cases or when basic conditions might harm your product, solid-phase scavengers are highly effective.
-
Diol-based resins: Boronic acids form reversible covalent bonds with diols. Resins functionalized with diols can selectively bind the boronic acid, which is then removed by simple filtration.[9]
-
Amine-based resins: Resins like diethanolaminomethyl polystyrene (DEAM-PS) react with boronic acids to form stable adducts that can be filtered off.[6][7][9]
-
-
Solution 3: Selective Crystallization. If your desired product is a solid, a well-chosen recrystallization can leave the more soluble boronic acid impurities behind in the mother liquor.[6][7]
Question 2: Elemental analysis (ICP-MS) indicates my final compound is contaminated with palladium. How do I remove residual catalyst?
Answer: Removing trace amounts of homogeneous palladium catalysts is a critical step, especially in pharmaceutical development, as regulatory limits are very strict (typically < 5-10 ppm).[10]
-
Causality: Homogeneous catalysts, by design, are soluble in the reaction medium. After the reaction, they and their decomposition products remain dissolved, co-extracting with your product.
-
Primary Solution: Metal Scavenger Resins. This is the industry-standard approach for achieving very low metal levels.[11] These are typically silica-based materials functionalized with groups that have a high affinity for palladium.
-
Thiol-functionalized silica (e.g., SiliaMetS Thiol, ISOLUTE Si-Thiol): These are highly effective for scavenging Pd(0) and Pd(II) species. The soft thiol donor strongly chelates the soft palladium center.[10][12]
-
Amine and other Nitrogen-based scavengers (e.g., SiliaMetS DMT, MP-TMT): These also show excellent efficacy in binding and removing palladium.[10][11][12] The general procedure involves stirring the crude product solution with the scavenger resin for a few hours, followed by filtration.[11]
-
-
Classical Method: Activated Carbon. While less selective, treatment with activated carbon can also reduce palladium levels. However, it often requires larger quantities and may lead to loss of the desired product due to non-specific adsorption.[10]
Question 3: I'm observing a significant byproduct from the homocoupling of this compound. How can I separate this from my desired product?
Answer: The formation of 4,4'-diethylbiphenyl is a common side reaction in Suzuki couplings.[13] This non-polar byproduct can often be challenging to separate from the desired, and often similarly non-polar, biaryl product.
-
Causality: Homocoupling occurs when two molecules of the boronic acid react with each other, catalyzed by the palladium complex.
-
Solution 1: Chromatographic Optimization. While challenging, separation by flash column chromatography is often possible.
-
Use a low-polarity eluent system (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes).[14]
-
Ensure a high-resolution column packing and avoid overloading the column to maximize separation.
-
-
Solution 2: Recrystallization. This is often the most effective method for separating closely related compounds on a larger scale. A systematic solvent screen is crucial. Try dissolving the crude mixture in a minimum amount of a hot solvent in which the desired product is soluble and the byproduct is either highly soluble or sparingly soluble. Upon cooling, the compound with the lower solubility should crystallize out preferentially.[15][16]
-
Solution 3: Reaction Optimization. The best purification is a clean reaction. To minimize homocoupling, ensure slow addition of reagents, maintain optimal catalyst loading, and ensure efficient stirring.
Question 4: My product appears to be degrading when I use silica gel for column chromatography. What are my alternatives?
Answer: Product degradation on silica gel is a known issue, particularly for acid-sensitive compounds.
-
Causality: Standard silica gel is slightly acidic (pH ~4-5) due to the presence of surface silanol (Si-OH) groups. These can catalyze the decomposition of molecules with acid-labile functional groups. Boronic acids and esters themselves can also be prone to degradation on silica.[17]
-
Solution 1: Neutralized Silica Gel. You can deactivate the silica gel by preparing a slurry with a small amount of a base, like triethylamine (~1%) in the eluent, before packing the column. This neutralizes the acidic sites.[18]
-
Solution 2: Use an Alternative Stationary Phase.
-
Alumina (Neutral or Basic): Alumina is a good alternative for compounds that are sensitive to acid. Neutral alumina is generally a safe starting point.[15]
-
Reversed-Phase Silica (C18): For more polar compounds, reversed-phase chromatography using solvents like acetonitrile/water or methanol/water can be an excellent option, avoiding the acidity of normal-phase silica.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification workflow after a Suzuki-Miyaura reaction with this compound?
A general and robust workflow is outlined below. Each step is designed to remove a specific class of impurities.
General Purification Workflow
Caption: A general workflow for product purification.
Q2: When should I choose recrystallization over column chromatography?
The choice depends on scale, purity requirements, and the physical properties of your compound.
| Feature | Column Chromatography | Recrystallization |
| Scale | Excellent for small to medium scale (mg to few grams). | Ideal for medium to large scale (>1 g).[16] |
| Separation | Separates based on polarity differences. Good for complex mixtures. | Separates based on solubility differences. Best for removing smaller amounts of impurities from a crystalline solid.[15] |
| Speed | Can be faster for small-scale, one-off purifications. | Can be time-consuming due to the need for solvent screening and optimization. |
| "Greenness" | Generates significant solvent and solid (silica) waste. | Can be a greener technique if solvents are chosen carefully and recycled. |
| Product Form | Yields an amorphous solid or oil after solvent evaporation. | Directly yields a (usually) high-purity crystalline solid. |
Q3: Are arylboronic acids like this compound considered hazardous impurities?
Yes, recently arylboronic acids have been identified as weakly mutagenic in microbial assays and may be considered potentially genotoxic impurities (PGIs).[6] This has increased regulatory scrutiny, making their effective removal from active pharmaceutical ingredients (APIs) a critical safety and compliance issue.
Key Experimental Protocols
Protocol 1: Removal of Boronic Acid via Basic Wash
This protocol details the standard acid-base extraction procedure to remove unreacted this compound.
-
Dissolution: After the initial reaction work-up (e.g., quenching and initial filtration), dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the extraction (Step 3 & 4) one more time to ensure complete removal of the boronic acid.
-
Wash: Wash the remaining organic layer with water, followed by a saturated brine solution to remove residual base and dissolved water.
-
Drying and Concentration: Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Protocol 2: Removal of Residual Palladium with a Scavenger Resin
This protocol outlines the use of a solid-supported scavenger to remove trace palladium.
-
Dissolution: Dissolve the crude product (after aqueous work-up) in a suitable organic solvent (e.g., THF, DCM, Toluene) in which the product is fully soluble.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger resin (e.g., SiliaMetS Thiol). A typical starting point is 4-5 equivalents relative to the initial amount of palladium catalyst used.[11]
-
Agitation: Stir the resulting slurry at room temperature. Scavenging is often complete within 2-4 hours, but for very low final concentrations, stirring overnight may be beneficial.[11]
-
Filtration: Filter the mixture through a pad of celite or a fritted funnel to remove the resin.
-
Rinse: Wash the resin on the filter pad with a small amount of fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the palladium-free crude product, ready for final purification.
Troubleshooting Palladium Scavenging
Caption: Decision tree for optimizing palladium removal.
References
- 1. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 2. CAS 63139-21-9 | this compound - Synblock [synblock.com]
- 3. 4-エチルフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. silicycle.com [silicycle.com]
- 10. data.biotage.co.jp [data.biotage.co.jp]
- 11. biotage.com [biotage.com]
- 12. silicycle.com [silicycle.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. www1.udel.edu [www1.udel.edu]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Ethylphenylboronic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Ethylphenylboronic Acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of utilizing this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. This guide is structured to address common challenges and frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Section 1: Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary parameters to investigate?
A1: A low or non-existent yield in a Suzuki-Miyaura coupling is a common issue that can typically be traced back to a few critical factors. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Catalyst Activity: The heart of the reaction is the palladium catalyst. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts can be sensitive to air and moisture. It is advisable to use a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Inert Atmosphere: Oxygen can be detrimental, leading to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][2] Ensure your reaction vessel is thoroughly purged with an inert gas like nitrogen or argon, and that all solvents have been properly degassed.[1]
-
Reagent Purity and Stability: Verify the purity of your this compound and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time, particularly through protodeboronation.[1] this compound is generally a stable, white to off-white solid, but improper storage can affect its integrity.[3]
Workflow for Troubleshooting Low Yield:
Below is a systematic workflow to diagnose the issue.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Q2: I am observing a significant amount of ethylbenzene as a byproduct. What is causing this protodeboronation and how can I minimize it?
A2: The formation of ethylbenzene indicates that the boronic acid moiety is being replaced by a hydrogen atom from the reaction medium, a side reaction known as protodeboronation.[4][5] This is a prevalent issue, especially under basic aqueous conditions.[4][6]
Causality: The mechanism of base-catalyzed protodeboronation involves the formation of a boronate species, which can then be protonated.[6][7] The presence of water and a strong base can accelerate this undesired pathway.[1]
Mitigation Strategies:
-
Employ Milder or Anhydrous Bases: Strong bases like NaOH in aqueous solutions can promote protodeboronation.[1] Consider switching to weaker inorganic bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1][8] Using anhydrous conditions with a finely powdered, dry base can significantly suppress this side reaction.[1]
-
Switch to Anhydrous Conditions: Since water is the primary proton source for this side reaction, moving to a well-dried, anhydrous solvent system can be highly effective.[1]
-
Use a Protected Boronic Acid Derivative: To circumvent the instability of the boronic acid, you can use more stable derivatives like potassium trifluoroborate salts or MIDA (N-methyliminodiacetic acid) boronates. These act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and thus minimizing decomposition.[9] Another effective strategy is to protect the boronic acid with diethanolamine, which forms a stable, crystalline adduct that can be used directly in the coupling reaction.[10]
Q3: My reaction is producing a significant amount of 4,4'-diethylbiphenyl. How can I suppress this homocoupling side reaction?
A3: The formation of 4,4'-diethylbiphenyl is due to the homocoupling of two molecules of this compound. This side reaction is often mediated by the palladium catalyst, particularly in the presence of oxygen.[2]
Underlying Causes:
-
Oxygen Contamination: As mentioned, oxygen can promote the oxidative homocoupling of boronic acids.[1][2]
-
Catalyst System: The choice of palladium source and ligand can influence the rate of homocoupling versus the desired cross-coupling.
Preventative Measures:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Ensure your reaction setup is scrupulously maintained under an inert atmosphere from start to finish.[2]
-
Optimize Catalyst and Ligand: Screening different palladium ligands can be beneficial. Ligands with specific steric and electronic properties can favor the cross-coupling pathway.[9][11] For example, bulky, electron-rich phosphine ligands often enhance the rate of reductive elimination, which can outcompete the homocoupling pathway.[11]
-
Control Stoichiometry: Ensure you are using the correct stoichiometry of your coupling partners. An excess of the boronic acid might, in some cases, favor homocoupling.
Section 2: Frequently Asked Questions (FAQs)
Q4: What is the role of the base in the Suzuki-Miyaura reaction, and how do I choose the right one?
A4: The base is a critical component of the Suzuki-Miyaura reaction, and its role is multifaceted. The primary function is to activate the boronic acid.[12][13] It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[14][15] This boronate then undergoes transmetalation with the palladium complex much more readily than the neutral boronic acid.[7][14][15]
Choosing a Base: The choice of base is highly dependent on the specific substrates, solvent, and catalyst system.[12] There is no single "best" base.
| Base Type | Common Examples | Typical Use Case & Considerations |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Often used in aqueous/organic solvent mixtures. Generally effective and cost-efficient. Cs₂CO₃ is more soluble and basic, often used for more challenging couplings.[12] |
| Phosphates | K₃PO₄ | A stronger base, often used under anhydrous conditions with sterically hindered substrates.[12] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Strong bases, typically used in aqueous media. Can promote side reactions like protodeboronation and ester hydrolysis.[12][14] |
| Fluorides | KF, CsF | Milder bases, particularly useful for minimizing protodeboronation and for substrates with base-sensitive functional groups.[12][16] |
Data compiled from multiple sources for illustrative purposes. Optimal conditions are substrate-dependent.[12]
Q5: How do I select the appropriate palladium catalyst and ligand for my reaction with this compound?
A5: The catalyst system—the palladium source and the ancillary ligand—is crucial for an efficient reaction. The ligand stabilizes the palladium center and modulates its reactivity.
Palladium Source:
-
Pd(PPh₃)₄: A common choice, but can be sensitive to air.
-
Pd(OAc)₂ or PdCl₂(PPh₃)₂: Pd(II) sources that are reduced to Pd(0) in the reaction mixture.[17]
-
Precatalysts: Modern, air-stable Pd(II) precatalysts (e.g., those incorporating Buchwald ligands) are often more efficient and reproducible.[11]
Ligand Selection: The ligand's properties directly influence the key steps of the catalytic cycle.
-
Electron-rich and bulky ligands (e.g., trialkylphosphines like P(t-Bu)₃ or biarylphosphines like SPhos and XPhos) generally accelerate both the oxidative addition and reductive elimination steps, leading to higher catalytic turnover.[11][18]
-
Bite Angle: For bidentate ligands (like dppf), the "bite angle" can significantly impact catalytic activity.[19]
A general approach is to start with a common system like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ and, if unsuccessful, move to more advanced catalyst systems featuring bulky, electron-rich ligands.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q6: What are the best practices for handling and storing this compound?
A6: Proper handling and storage are crucial to maintain the integrity of this compound.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[20] It is often supplied as a solid that may contain varying amounts of its anhydride (a boroxine).[21] This is a common characteristic of boronic acids and usually does not impede reactivity.
-
Handling: this compound can cause skin and serious eye irritation.[22][23] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24]
Section 3: Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and should be optimized for your specific substrates.[25]
-
Preparation: To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes.[1]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane) via syringe. A typical concentration is 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring and Workup: Monitor the reaction's progress by TLC or GC/LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. scilit.com [scilit.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. theses.enscm.fr [theses.enscm.fr]
- 19. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 20. CAS 63139-21-9 | this compound - Synblock [synblock.com]
- 21. echemi.com [echemi.com]
- 22. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. This compound, 97% 63139-21-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 24. fishersci.com [fishersci.com]
- 25. www1.udel.edu [www1.udel.edu]
Technical Support Center: The Effect of Temperature on 4-Ethylphenylboronic Acid Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting advice for coupling reactions involving 4-Ethylphenylboronic acid, with a specific focus on the critical role of temperature. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Introduction
This compound is a versatile reagent widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds, as well as in copper-catalyzed Chan-Lam and Buchwald-Hartwig amination reactions for C-N and C-O bond formation.[1][2][3] Temperature is a paramount parameter in these transformations, profoundly influencing reaction kinetics, catalyst stability, and the prevalence of side reactions. A carefully optimized thermal profile is often the key to achieving high yields and product purity.
This guide will explore the nuanced effects of temperature on these critical reactions and provide a structured approach to troubleshooting common temperature-related issues.
Troubleshooting Guide: A Causal Approach
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying reasons for failure and providing actionable solutions.
Issue 1: Low or No Product Yield at Standard Temperatures
Question: My Suzuki-Miyaura coupling of this compound with an aryl bromide is sluggish and gives a low yield at the commonly cited 80-85 °C. What is the likely cause and how can I improve it?
Analysis & Solution:
A low yield at standard temperatures often points to insufficient thermal energy to overcome the activation energy of a rate-limiting step in the catalytic cycle.[4] For Suzuki-Miyaura couplings, this is frequently the oxidative addition of the aryl halide to the Pd(0) complex or the transmetalation step.
Causality Chain:
-
Insufficient Activation Energy: The reaction temperature may not be high enough to promote the initial oxidative addition, especially with less reactive aryl halides (Ar-Cl < Ar-Br < Ar-I).[5]
-
Poor Reagent Solubility: One or more components (boronic acid, halide, or base) may have limited solubility in the chosen solvent at lower temperatures, impeding their entry into the catalytic cycle.[6]
-
Inactive Catalyst Species: If using a Pd(II) precatalyst, the in-situ reduction to the active Pd(0) species may be inefficient at lower temperatures.[7]
Troubleshooting Protocol:
-
Systematic Temperature Increase: Incrementally raise the reaction temperature in 10-15 °C intervals. Reactions are commonly run between 80-110 °C.[8][9] Monitor the reaction progress by TLC or LC-MS at each new setpoint. Be aware that excessively high temperatures can lead to catalyst decomposition (see Issue 2).[10]
-
Solvent Screening: If increasing temperature doesn't resolve the issue, consider a higher-boiling point solvent that also offers good solubility for all reactants. Common choices include 1,4-dioxane, toluene, or DMF, often in aqueous mixtures.[9][11]
-
Catalyst System Evaluation: For challenging couplings, especially with aryl chlorides, a more active catalyst system may be required. Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or using advanced Buchwald ligands (e.g., SPhos, XPhos) which can facilitate the reaction at lower temperatures.[6]
Issue 2: Observation of Palladium Black and Decreased Yield at Elevated Temperatures
Question: I increased the temperature of my Suzuki coupling to 110 °C to speed it up, but the yield dropped and I observed a black precipitate. What happened?
Analysis & Solution:
The formation of palladium black is a classic sign of catalyst decomposition. While higher temperatures increase reaction rates, they can also accelerate pathways that lead to the agglomeration and precipitation of the palladium catalyst from the solution, rendering it inactive.[9][10]
Causality Chain:
-
Thermal Decomposition: The active Pd(0) catalytic species, particularly when not properly stabilized by ligands, can be thermally unstable. High temperatures can promote aggregation into inactive bulk palladium metal (palladium black).[10]
-
Ligand Dissociation: At elevated temperatures, the equilibrium between the ligated (active) and unligated (less stable) palladium species can shift towards the latter, making it more prone to decomposition.
Troubleshooting Protocol:
-
Identify Optimal Temperature Window: There is a productive temperature range for each specific catalyst system. Systematically screen temperatures (e.g., 70 °C, 85 °C, 100 °C) to find the point that maximizes yield before decomposition becomes significant.[12]
-
Ligand Choice: If high temperatures are necessary for your substrate, employ more robust, sterically bulky, and electron-rich phosphine ligands (e.g., Buchwald or cataCXium ligands). These ligands form more stable complexes with palladium, protecting it from agglomeration at higher temperatures.
-
Use a Precatalyst: Modern palladium precatalysts are designed for enhanced stability and controlled release of the active Pd(0) species, which can minimize decomposition.[7]
Issue 3: Significant Protodeboronation of this compound
Question: My reaction mixture shows a significant amount of ethylbenzene, and my desired coupled product yield is low. Why is my boronic acid being consumed in this side reaction?
Analysis & Solution:
Protodeboronation is a common and often temperature-dependent side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming the starting material.[13][14] This process is often promoted by the presence of a proton source (like water) and can be accelerated by heat.[13][15]
Causality Chain:
-
Thermal Acceleration of Hydrolysis: Higher temperatures can increase the rate of reaction with proton sources present in the reaction medium (e.g., water in the solvent or base).[13][14]
-
Base-Mediated Decomposition: While necessary for the catalytic cycle, certain bases, especially in aqueous conditions at high temperatures, can promote the protodeboronation pathway.[16]
Troubleshooting Protocol:
-
Moderate the Temperature: Evaluate if the reaction can proceed efficiently at a lower temperature. A reduction from 110 °C to 80 °C can sometimes significantly decrease the rate of protodeboronation relative to the desired coupling.
-
Anhydrous Conditions: If feasible for your specific Suzuki protocol, switching to anhydrous solvents and bases can minimize the primary proton source, thereby suppressing this side reaction.[5][9]
-
Choice of Base: Use milder bases like K₃PO₄ or CsF, which are often less aggressive in promoting protodeboronation compared to stronger bases like NaOH or NaOtBu.[5][9]
-
Use a Boronic Ester: Convert the this compound to a more stable derivative, such as its pinacol ester. Boronic esters are generally less susceptible to protodeboronation under basic aqueous conditions.[16]
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura couplings with this compound?
A1: The most common temperature range is between 80 °C and 110 °C.[8][9] However, the optimal temperature is highly dependent on the specific substrates (especially the reactivity of the aryl halide), the catalyst/ligand system, and the solvent used.[17][18] Room temperature couplings are possible but typically require highly active catalyst systems or very reactive coupling partners.[19]
Q2: How does temperature affect Chan-Lam coupling reactions?
A2: Chan-Lam couplings are copper-catalyzed and are known for proceeding under milder conditions than many palladium-catalyzed reactions.[20][21] Many protocols run efficiently at room temperature.[21] However, for less reactive substrates, moderate heating (e.g., 50-80 °C) may be necessary to drive the reaction to completion. The temperature range generally extends from room temperature to 100 °C.[22] As with Suzuki couplings, excessive heat can lead to side reactions like homocoupling of the boronic acid or protodeboronation.[23]
Q3: What is the role of temperature in Buchwald-Hartwig amination?
A3: Similar to Suzuki couplings, Buchwald-Hartwig aminations are palladium-catalyzed and temperature is a key parameter. Typical reaction temperatures are in the range of 80-110 °C.[24] The temperature required often depends on the nature of the amine and the aryl halide. Less nucleophilic amines or less reactive aryl chlorides generally demand higher temperatures to achieve a good reaction rate.[25] The stability of the palladium catalyst is again a crucial consideration at the upper end of this temperature range.[26]
Q4: Can I use microwave irradiation to control the temperature?
A4: Yes, microwave heating is an excellent tool for rapid and uniform heating in cross-coupling reactions. It can significantly shorten reaction times compared to conventional oil bath heating.[19][27] The precise temperature control offered by modern microwave reactors allows for rapid optimization of thermal conditions and can sometimes lead to higher yields by minimizing the time the reaction mixture is held at high temperatures where decomposition might occur.
Data & Protocols
Table 1: General Temperature Guidelines for Coupling Reactions
| Coupling Reaction | Catalyst Type | Typical Temperature Range (°C) | Key Considerations |
| Suzuki-Miyaura | Palladium | 80 - 110 | Balance rate vs. catalyst decomposition & protodeboronation.[8][9][10] |
| Chan-Lam | Copper | Room Temp - 100 | Often proceeds at RT; heating for less reactive substrates.[21][22] |
| Buchwald-Hartwig | Palladium | 80 - 110 | Higher temperatures often needed for challenging substrates.[24] |
Experimental Protocol: Temperature Screening for a Suzuki-Miyaura Reaction
This protocol outlines a general procedure for optimizing the temperature for the coupling of this compound with a generic aryl bromide.
1. Reagent Preparation:
-
In an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).[8]
2. Inert Atmosphere Setup:
-
Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxygen from deactivating the catalyst.[5][9]
3. Catalyst and Solvent Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–2 mol%).
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.[8][9]
4. Parallel Temperature Screening:
-
Prepare three identical reaction vials as described above.
-
Place each vial in a separate pre-heated aluminum heating block or oil bath set to different temperatures (e.g., 80 °C, 95 °C, and 110 °C).[8]
-
Ensure vigorous stirring in all reactions.
5. Monitoring and Analysis:
-
After a set time (e.g., 2 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to compare the conversion to product and the formation of byproducts.
-
Continue monitoring until the reaction at the optimal temperature reaches completion.
6. Workup and Purification:
-
Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[5]
Visualizing the Process
Diagram 1: Troubleshooting Workflow for Temperature Issues
This diagram illustrates a logical decision-making process for addressing common temperature-related problems in coupling reactions.
Caption: A decision tree for troubleshooting temperature-related issues.
Diagram 2: Suzuki-Miyaura Catalytic Cycle and Temperature Influence
This diagram shows the key steps of the Suzuki-Miyaura cycle, highlighting where temperature has a significant impact.
Caption: The Suzuki-Miyaura cycle and key temperature influences.
References
- 1. This compound | 63139-21-9 [chemicalbook.com]
- 2. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. innospk.com [innospk.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Chan-Lam Coupling [organic-chemistry.org]
- 21. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 22. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 23. thieme-connect.de [thieme-connect.de]
- 24. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reactions with 4-Ethylphenylboronic Acid
Welcome to the technical support center for 4-Ethylphenylboronic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in cross-coupling reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance the selectivity and overall success of your experiments. Our approach is grounded in mechanistic principles to empower you to make informed decisions in the laboratory.
Understanding the Reactivity of this compound
This compound is a valuable building block in organic synthesis, most notably in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The ethyl group at the para position is a weakly electron-donating group, which can subtly influence the electronic properties of the aromatic ring and, consequently, the reactivity of the boronic acid. While generally a robust coupling partner, its use can sometimes be accompanied by challenges related to selectivity and yield. This guide will address these specific issues.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during reactions with this compound.
Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling
Q: My Suzuki-Miyaura reaction with this compound is giving very low yield or no product at all. What are the likely causes and how can I fix it?
A: Low or no product formation is a common issue that can often be resolved by systematically evaluating the components of your reaction. The primary culprits are typically related to the catalyst system, reaction conditions, or the integrity of the reagents.
Probable Causes & Step-by-Step Solutions:
-
Inactive Catalyst System: The active catalyst in a Suzuki-Miyaura coupling is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1]
-
Solution:
-
Use a High-Quality Catalyst: Ensure your palladium source and ligand are from a reliable supplier and have been stored correctly.
-
Consider a Pre-formed Pd(0) Catalyst: Using a catalyst like Pd(PPh₃)₄ can sometimes be more reliable than in situ reduction.
-
Optimize Ligand Choice: For coupling with an electron-rich boronic acid like this compound, bulky, electron-rich phosphine ligands are often essential to promote both oxidative addition and reductive elimination.[2] Consider ligands from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2]
-
-
-
Inadequate Base Selection: The base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[3] The choice of base can significantly impact the reaction's success.
-
Solution:
-
Screen Different Bases: The optimal base is often substrate-dependent. For this compound, a moderately strong base is a good starting point. See the table below for guidance.
-
Ensure Base Solubility: If using a biphasic system (e.g., toluene/water), ensure the base has sufficient solubility in the aqueous phase to be effective.
-
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a critical role in reaction kinetics and catalyst stability.
-
Solution:
-
Increase Temperature: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) can improve the rate.[1]
-
Solvent Choice: Aprotic polar solvents like dioxane or THF, often with a small amount of water, are commonly used. Anhydrous conditions can also be effective, particularly if protodeboronation is an issue.[2]
-
-
-
Oxygen Contamination: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[1][4]
-
Solution:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed. This can be achieved by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[2]
-
-
Issue 2: Significant Protodeboronation of this compound
Q: I am observing a significant amount of ethylbenzene as a byproduct, indicating protodeboronation. How can I minimize this side reaction?
A: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich arylboronic acids.[2] It is often promoted by the presence of a proton source (like water) and a strong base.
Probable Causes & Step-by-Step Solutions:
-
Presence of Excess Water and/or Strong Base: These conditions can accelerate the cleavage of the C-B bond.[2]
-
Solution:
-
Use Anhydrous Conditions: Switching to a rigorously dried solvent can significantly reduce protodeboronation.
-
Optimize the Base: Strong bases like NaOH or KOH can be particularly problematic. Consider using milder bases such as K₃PO₄, K₂CO₃, or CsF.[2]
-
Lower the Reaction Temperature: This can be a trade-off, but lower temperatures often disfavor the protodeboronation pathway.[2]
-
-
-
Inherent Instability of the Boronic Acid: Under certain conditions, arylboronic acids can be prone to decomposition.
-
Solution:
-
Use a Boronic Acid Surrogate: This is a highly effective strategy. Consider using the pinacol ester or MIDA ester of this compound. These derivatives are more stable and act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[2] Potassium trifluoroborate salts are another stable alternative.
-
-
Issue 3: Formation of 4,4'-Diethylbiphenyl (Homocoupling Product)
Q: My reaction is producing a significant amount of 4,4'-diethylbiphenyl, the homocoupling product of my boronic acid. What causes this and how can I improve the selectivity for my desired cross-coupled product?
A: The homocoupling of boronic acids is another common side reaction in palladium-catalyzed couplings. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[4][5]
Probable Causes & Step-by-Step Solutions:
-
Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to homocoupling.[6]
-
Solution:
-
Rigorous Degassing: As mentioned for low yield issues, the complete exclusion of oxygen is critical. Subsurface sparging with nitrogen or argon is highly effective.[4]
-
-
-
High Concentration of Pd(II): If a Pd(II) precatalyst is used, its slow or incomplete reduction to Pd(0) can lead to a higher steady-state concentration of Pd(II), which can promote homocoupling.[4]
-
Solution:
-
Use a Pd(0) Source: Starting with a catalyst like Pd(PPh₃)₄ can be beneficial.
-
Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the main catalytic cycle.[4]
-
Controlled Addition: In some cases, the slow addition of the this compound to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.
-
-
Part 2: Data & Protocols
Table 1: Guide to Base Selection in Suzuki-Miyaura Coupling
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | Often a good choice for challenging couplings, including those with electron-rich partners. |
| K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | A common and effective base for a wide range of substrates. |
| Cs₂CO₃ | Strong | Toluene, Dioxane | Highly effective, but more expensive. Can be beneficial in difficult cases. |
| CsF | Mild | Toluene, Dioxane (Anhydrous) | A good option when trying to minimize protodeboronation under non-aqueous conditions. |
| KOtBu | Very Strong | THF, Toluene | Can be effective but may also promote side reactions. Use with caution. |
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point for optimization.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., Dioxane/H₂O 10:1, 0.1-0.2 M)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, base, palladium precatalyst, and ligand.[2]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Chan-Lam N-Arylation with this compound
Materials:
-
Amine or N-heterocycle (1.0 mmol, 1.0 equiv)
-
This compound (1.5-2.0 mmol, 1.5-2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 10-20 mol%)
-
Base (e.g., Pyridine or Et₃N, 2.0 equiv, if required)
-
Solvent (e.g., CH₂Cl₂, MeOH, or Toluene)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
Reaction Setup: To a flask open to the air, add the amine, this compound, Cu(OAc)₂, and solvent.[7]
-
Base Addition: If a base is required, add it to the mixture. Many Chan-Lam couplings can be run without an additional base.
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often run open to the air, as oxygen can act as the terminal oxidant.[8]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper catalyst. Rinse the pad with the reaction solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
Part 3: Visual Guides
Diagram 1: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Diagram 2: Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Reactions
Caption: A systematic approach to troubleshooting low-yielding reactions.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chan-Lam Coupling [organic-chemistry.org]
Technical Support Center: The Role of Water in 4-Ethylphenylboronic Acid Reactions
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-tested insights into a critical, yet often overlooked, variable in reactions involving 4-Ethylphenylboronic acid: the presence of water. Understanding and controlling the amount of water in your reaction is paramount to achieving high efficiency, reproducibility, and yield.
This center is structured to address specific issues you may encounter during your experiments, moving from common troubleshooting scenarios to broader foundational questions.
Troubleshooting Guide: Diagnosing and Solving Water-Related Reaction Issues
This section addresses specific problems that can arise from improper water management in your Suzuki-Miyaura coupling reactions or other processes involving this compound.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling reaction with this compound and an aryl halide, but I'm observing very low to no yield of my desired biaryl product. What could be the cause related to water?
Answer:
This is a frequent challenge, and water can play a multifaceted role, acting as both a necessary reagent and a potential poison depending on the context. Here's a breakdown of the likely causes and how to troubleshoot them:
Causality Behind the Issue:
The Suzuki-Miyaura catalytic cycle requires a base to activate the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻) that can efficiently transmetalate with the palladium catalyst.[1][2][3] Many commonly used inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) require at least a small amount of water to be effective, as it aids in their dissolution and facilitates the acid-base equilibrium.[4][5] However, an excess of water can lead to competing side reactions.
Troubleshooting Workflow:
Step-by-Step Protocol to Optimize Water Content:
-
Vessel and Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]
-
Note: this compound should be a fine, white powder. If it appears clumpy, it may have dehydrated to its boroxine anhydride form.[7]
-
-
Inert Atmosphere:
-
Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxidation of the palladium catalyst and any phosphine ligands.[8]
-
-
Catalyst Addition:
-
Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
-
Solvent Addition (Controlled Water Introduction):
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals (e.g., every hour).
-
-
Workup and Analysis:
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Analyze the crude product to determine yield and purity.
-
Issue 2: Significant Formation of Protodeboronation Byproduct
Question: My reaction is producing a significant amount of ethylbenzene, indicating that the boronic acid group is being replaced by a hydrogen atom. Why is this happening and how can I prevent it?
Answer:
This side reaction is known as protodeboronation (or protodeborylation) and is a common pathway for boronic acid degradation, particularly in aqueous or protic media.[11]
Causality Behind the Issue:
Protodeboronation is the cleavage of the C–B bond by a proton source.[11] Water, especially under basic or acidic conditions, can serve as this proton source. The mechanism is complex and pH-dependent, but essentially, the boronic acid is hydrolyzed back to the corresponding arene.[12] Electron-deficient boronic acids are particularly susceptible, but it can occur with any boronic acid under unfavorable conditions.[8]
Strategies to Minimize Protodeboronation:
| Strategy | Rationale | Experimental Adjustment |
| Choice of Base | Strong bases can create a high pH environment where water is more readily able to act as a proton source. Milder bases are less likely to promote this side reaction.[8] | Switch from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or KF.[1][13] |
| Control Water Content | While some water is needed, excess water provides a larger reservoir of protons for the side reaction. | Use anhydrous solvents and add a controlled, stoichiometric amount of water (1-5 equivalents) if needed for base solubility. Avoid overly aqueous solvent systems.[14] |
| Reaction Temperature | Higher temperatures can accelerate the rate of protodeboronation relative to the desired coupling reaction. | Run the reaction at the lowest temperature that allows for a reasonable rate of product formation (e.g., start at 80 °C instead of 110 °C). |
| Protect the Boronic Acid | Converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can protect it from premature degradation. The active boronic acid is then generated in situ.[4][6] | Synthesize the MIDA boronate ester of this compound prior to the coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: Is water absolutely necessary for reactions with this compound?
A1: Not absolutely necessary, but often highly beneficial, especially for Suzuki-Miyaura couplings. In strictly anhydrous, non-polar solvents, inorganic bases are often poorly soluble, leading to slow or incomplete reactions. Water can increase the solubility of the base and facilitate the formation of the active boronate species.[4] Some "solvent-free" or solid-state Suzuki reactions have been shown to rely on the small amount of water produced as a byproduct from the dehydration of the boronic acid itself to form boroxines.[9][10]
Q2: What is a boroxine, and how does it relate to water content?
A2: A boroxine is a cyclic trimer formed from the dehydration of three boronic acid molecules (3 R–B(OH)₂ → R₃B₃O₃ + 3 H₂O).[15][16] this compound can exist in equilibrium with its corresponding boroxine, especially when stored under anhydrous conditions or heated.[7][17] While the boroxine can participate in Suzuki couplings, the reaction is often slower as it must first hydrolyze back to the monomeric boronic acid. If your this compound has been rigorously dried or stored for a long time, its reactivity might be lower due to a higher boroxine content. The presence of water shifts the equilibrium back towards the active monomeric acid.
Q3: How should I handle and store this compound to manage its water content?
A3: Proper storage is crucial for maintaining the integrity and reactivity of this compound. It should be kept in a tightly sealed container in a cool, dry, and well-ventilated environment.[7][18] Commercial suppliers typically ensure the water content is below 0.50%.[18] For most applications, using the material as supplied is appropriate. Avoid unnecessarily prolonged exposure to either very humid or very dry atmospheres to maintain this optimal state.
Q4: Can I use an aqueous base solution instead of a biphasic solvent system?
A4: Yes, using aqueous base solutions is a common and effective strategy. This approach ensures the base is fully dissolved and active. However, it's a balancing act. This method inherently introduces a larger quantity of water, which can increase the risk of protodeboronation.[8] It is often successful for robust, reactive coupling partners. If you experience issues with side reactions, reverting to a biphasic system with a non-aqueous organic solvent (like toluene or dioxane) and a smaller amount of water provides finer control.[3]
Q5: How can I accurately measure the water content in my reaction?
A5: For most synthetic labs, precise measurement of trace water is not standard practice for every reaction. Optimization is typically done empirically. However, for process development or detailed mechanistic studies, Karl Fischer titration is the gold standard method for accurately quantifying water content in organic solvents and reagents.[19]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 10. scribd.com [scribd.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Boronic acid - Wikipedia [en.wikipedia.org]
- 16. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. innospk.com [innospk.com]
- 19. CN103245586A - Method for measuring trace moisture content in borate compound - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to 4-Ethylphenylboronic Acid: A Comparative Analysis for Strategic Cross-Coupling
For professionals in pharmaceutical and materials science, the selection of a building block for carbon-carbon bond formation is a critical decision that influences yield, purity, and scalability. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthesis, relies heavily on the nuanced properties of its organoboron component.[1][2] This guide provides an in-depth comparison of 4-Ethylphenylboronic acid (4-EPBA) with other electronically diverse arylboronic acids, offering field-proven insights and supporting experimental frameworks to guide your synthetic strategy.
Profiling the Workhorse: this compound
This compound is a versatile and widely utilized reagent in organic synthesis, particularly as a key intermediate in the manufacturing of pharmaceuticals and advanced materials like those used in Organic Light-Emitting Diodes (OLEDs).[3] Its balanced properties make it an excellent benchmark for comparison.
The ethyl group at the para-position is a mild electron-donating group (EDG) through induction and hyperconjugation. This subtle electronic push is often in the "Goldilocks zone" for Suzuki-Miyaura couplings—strong enough to facilitate the key transmetalation step without promoting significant side reactions, a common issue with more powerfully activated or deactivated systems.
Table 1: Physicochemical Properties of Selected Arylboronic Acids
| Property | This compound | 4-Methoxyphenylboronic Acid (Strong EDG) | 4-Cyanophenylboronic Acid (Strong EWG) |
| CAS Number | 63139-21-9[3][4] | 5720-07-0 | 126747-14-6 |
| Molecular Formula | C₈H₁₁BO₂[3][5] | C₇H₉BO₃ | C₇H₆BNO₂ |
| Molecular Weight | 149.98 g/mol [3][6] | 151.95 g/mol | 146.95 g/mol |
| Melting Point | 150-155 °C[3][4] | 206-209 °C | >350 °C |
| Appearance | White to off-white solid/powder[5][6] | White to off-white powder | White to off-white powder |
The Mechanistic Lens: How Substituents Dictate Reactivity
The performance of an arylboronic acid is dictated by its behavior within the Suzuki-Miyaura catalytic cycle. The electronic nature of the aryl substituent profoundly impacts the rate-determining transmetalation step.
The generally accepted mechanism involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7]
Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition : The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond. The rate is generally accelerated by electron-withdrawing groups (EWGs) on the aryl halide.[8][9]
-
Transmetalation : This is the crucial step where the organic group from the boron atom is transferred to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species. The rate of transmetalation is accelerated by electron-donating groups (EDGs) on the arylboronic acid, which increase the nucleophilicity of the aryl group being transferred.[7][10] Conversely, strong EWGs on the arylboronic acid can significantly slow this step.[10]
-
Reductive Elimination : The two organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. This step is often favored for sterically bulky and electron-rich ligands on the palladium.[8]
Causality in Action:
-
This compound (Mild EDG) : Provides a moderate electronic enhancement to the transmetalation step. This leads to reliable and predictable reaction kinetics with a broad range of aryl halide coupling partners.
-
4-Methoxyphenylboronic Acid (Strong EDG) : The potent methoxy group significantly accelerates transmetalation.[7] This can be highly advantageous for coupling with less reactive aryl chlorides or sterically hindered partners. However, the high reactivity can sometimes lead to increased homocoupling of the boronic acid.
-
4-Cyanophenylboronic Acid (Strong EWG) : The cyano group retards the transmetalation step due to the reduced nucleophilicity of the ipso-carbon.[10] This can result in sluggish or incomplete reactions, especially with electron-rich or unactivated aryl halides. However, these boronic acids can be beneficial when the aryl halide partner is extremely electron-rich, creating a more electronically balanced transition state.[11]
Stability and Undesired Pathways: The Protodeboronation Problem
A critical factor in the utility of any boronic acid is its stability under reaction conditions. The primary decomposition pathway is protodeboronation, where the carbon-boron bond is cleaved by a proton source (often water), yielding an arene byproduct and boric acid.[12][13][14]
Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃
The propensity for protodeboronation is highly dependent on the substituent and the reaction pH.[15] While a comprehensive rule is elusive, some trends are observed:
-
Electron-rich arylboronic acids can be more susceptible to certain modes of protodeboronation.
-
Steric hindrance around the C-B bond can sometimes increase stability.
-
Boronic esters , such as pinacol or MIDA esters, exhibit enhanced stability and are often used in "slow-release" strategies to maintain a low concentration of the active boronic acid, minimizing decomposition.[2][12][15][16]
4-EPBA demonstrates good shelf stability and moderate stability under typical basic Suzuki conditions, striking a practical balance between reactivity and longevity in solution.
Experimental Validation: A Comparative Reactivity Protocol
To objectively compare performance, a standardized experiment is essential. This protocol outlines a parallel synthesis to evaluate the coupling of 4-EPBA against its strong EDG and EWG counterparts with a moderately activated aryl bromide.
Figure 2: Workflow for comparative reactivity study.
Detailed Protocol:
-
Reagent Preparation:
-
Substrates: 4-Bromoacetophenone (Electrophile), this compound, 4-Methoxyphenylboronic acid, 4-Cyanophenylboronic acid (Nucleophiles).
-
Catalyst System: Pd₂(dba)₃ (1 mol%) with SPhos (2.5 mol%).
-
Base: 1.0 M aqueous solution of K₃PO₄.
-
Solvent: 1,4-Dioxane.
-
-
Reaction Setup (for each boronic acid in parallel):
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.2 mmol).
-
Add 4-bromoacetophenone (1.0 mmol).
-
The vial is sealed with a septum, evacuated, and backfilled with argon (repeated three times).[17]
-
Add 1,4-dioxane (4 mL) and the 1.0 M K₃PO₄ solution (2.0 mL) via syringe.
-
In a separate vial, prepare a stock solution of the Pd₂(dba)₃/SPhos catalyst in dioxane and add the appropriate amount to the reaction mixture to achieve the desired catalyst loading.
-
Place the vial in a preheated oil bath or heating block at 80 °C and stir vigorously.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing by TLC or LC-MS.
-
Upon completion (or after a set time, e.g., 12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to determine the isolated yield.[18]
-
Table 2: Illustrative Comparative Performance Data
| Arylboronic Acid | Substituent Type | Expected Reaction Time | Expected Yield (%) | Key Observations |
| This compound | Mild EDG | 4-6 hours | 90-95% | Clean conversion, minimal side products. A reliable baseline. |
| 4-Methoxyphenylboronic acid | Strong EDG | 1-3 hours | 92-97% | Very rapid reaction. May show trace amounts of homocoupling byproduct. |
| 4-Cyanophenylboronic acid | Strong EWG | > 12 hours | 40-60% | Sluggish reaction, significant starting material may remain even after extended time. |
Note: Data is illustrative and based on established chemical principles of the Suzuki-Miyaura reaction.
Conclusion and Strategic Recommendations
The choice of substituent on an arylboronic acid is a strategic decision, not merely a component swap.
-
Choose this compound for general-purpose applications where reliability, clean reaction profiles, and predictable kinetics are paramount. It is an excellent choice for a wide array of aryl and heteroaryl halides and is a cost-effective option for process development and scale-up.
-
Choose a Strong EDG-Substituted Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) when you need to drive a difficult coupling. This is particularly useful for unreactive electrophiles (aryl chlorides), sterically demanding substrates, or when aiming to lower catalyst loading or reaction temperatures. Be prepared to optimize conditions to mitigate potential homocoupling.
-
Choose a Strong EWG-Substituted Arylboronic Acid (e.g., 4-Cyanophenylboronic acid) in specialized cases, such as when coupling with highly electron-rich, nucleophilic heteroaryl halides where a more electron-poor boronic acid can lead to a more favorable, electronically balanced transmetalation transition state. Expect to use higher catalyst loadings and longer reaction times.
By understanding the interplay of electronic effects, reaction kinetics, and stability, researchers can move beyond trial-and-error and make informed, mechanism-based decisions, leveraging the full power of the Suzuki-Miyaura cross-coupling reaction. This compound, with its balanced and robust nature, remains a foundational tool in the synthetic chemist's arsenal.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. innospk.com [innospk.com]
- 4. This compound | 63139-21-9 [chemicalbook.com]
- 5. CAS 63139-21-9: (4-Ethylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 6. This compound, 97% 63139-21-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 7. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ideals.illinois.edu [ideals.illinois.edu]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model [morressier.com]
- 15. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Moving Beyond 4-Ethylphenylboronic Acid
In the landscape of modern organic synthesis, the construction of biaryl motifs remains a cornerstone of drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is arguably the most powerful tool for this purpose, with arylboronic acids serving as the workhorse nucleophiles.[1][2] Among these, 4-ethylphenylboronic acid is a common building block. However, its inherent limitations—such as a propensity for protodeboronation and dehydration to form boroxine trimers—can lead to inconsistent reaction outcomes and purification challenges.[3][4]
This guide provides a comprehensive comparison of superior alternative reagents to this compound. We will delve into the practical advantages of potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data and detailed protocols. Furthermore, we will explore orthogonal, boron-free strategies like the Negishi and Kumada couplings, offering a holistic perspective for researchers selecting the optimal reagent for their specific synthetic challenge.
The Benchmark: Understanding the Limitations of this compound
This compound is widely used due to its commercial availability and general effectiveness in Suzuki-Miyaura coupling.[5] However, its physical and chemical properties present several challenges for the synthetic chemist. Boronic acids are prone to dehydration, forming cyclic anhydride trimers known as boroxines. This process is reversible in the presence of water, but the variable composition of the solid reagent can complicate accurate stoichiometry. Moreover, under certain reaction conditions, particularly with prolonged heating or in the presence of excess base, boronic acids can undergo protodeboronation, reducing the yield of the desired biaryl product.
Superior Stability and Handling: Potassium Organotrifluoroborates
A significant advancement in addressing the instability of boronic acids is the use of potassium organotrifluoroborate salts (R-BF₃K). These reagents are robust, crystalline solids that are remarkably stable to both air and moisture, allowing for indefinite benchtop storage without degradation.[3][6][7][8]
Key Advantages:
-
Enhanced Stability: The tetracoordinate boron center in trifluoroborates protects the carbon-boron bond from premature cleavage, making them less susceptible to protodeboronation than their boronic acid counterparts.[7][9]
-
Monomeric Nature: Unlike boronic acids, trifluoroborates exist as well-defined monomeric species, ensuring accurate and reproducible stoichiometry in reactions.[8]
-
Ease of Preparation and Purification: They are readily prepared from the corresponding boronic acids or via a one-pot synthesis from organolithium or Grignard reagents, followed by treatment with inexpensive potassium hydrogen fluoride (KHF₂).[10][11] Their high crystallinity facilitates purification.
In the catalytic cycle, the trifluoroborate requires activation by a base, which facilitates a slow release of the reactive tricoordinate boron species necessary for transmetalation to the palladium center. This controlled release can contribute to higher yields, especially in challenging couplings.[12]
Comparative Performance Data
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 85 | Adapted |
| K[4-EtC₆H₄BF₃] | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 80 | 12 | 92 | Adapted[13] |
| This compound | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75 | Adapted[6] |
| K[4-EtC₆H₄BF₃] | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 89 | Adapted[6] |
| Yields are representative and adapted from literature procedures for similar substrates. Direct head-to-head comparisons may vary. |
Experimental Protocol: Synthesis of 4-Ethyl-4'-methoxybiphenyl using Potassium 4-Ethylphenyltrifluoroborate
-
To an oven-dried reaction vessel, add potassium 4-ethylphenyltrifluoroborate (1.2 equiv.), 4-bromoanisole (1.0 equiv.), cesium carbonate (Cs₂CO₃, 3.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 2 mol%).
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
-
Add degassed solvent (e.g., a 10:1 mixture of THF/H₂O) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl.
The Ultimate in Stability: N-Methyliminodiacetic Acid (MIDA) Boronates
For applications requiring exceptional stability, such as multi-step synthesis or iterative cross-coupling, N-methyliminodiacetic acid (MIDA) boronates are unparalleled.[14][15] These bicyclic boronate esters are highly crystalline, free-flowing solids that exhibit remarkable stability to air, moisture, and, crucially, silica gel chromatography.[16][17]
Key Advantages:
-
Chromatographic Stability: MIDA boronates can be routinely purified via standard silica gel chromatography, a significant advantage that allows for the synthesis and isolation of highly pure, complex building blocks.[16][18]
-
Controlled Reactivity: The MIDA ligand effectively "protects" the boronic acid. The C-B bond is unreactive under anhydrous Suzuki-Miyaura conditions.[14] Deprotection occurs in situ only in the presence of a mild aqueous base (e.g., K₃PO₄), which slowly hydrolyzes the MIDA ester to release the active boronic acid for cross-coupling.[17][19][20]
-
Enabling Iterative Synthesis: The robust nature of the MIDA boronate allows for chemical transformations to be performed on other parts of the molecule while the boron functionality remains intact. This has enabled the development of automated, iterative cross-coupling strategies for the synthesis of complex small molecules.[16][18]
This slow-release mechanism is particularly beneficial when using unstable boronic acids (e.g., certain heteroaryl, vinyl, or cyclopropyl derivatives) or when coupling with challenging electrophiles like aryl chlorides, as it maintains a low, steady concentration of the reactive boronic acid, minimizing decomposition pathways.[19]
Comparative Performance Data
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Thiopheneboronic acid (unstable) | 4-Chloro-anisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 6 | 37 | [19][21] |
| 2-Thiophene MIDA boronate | 4-Chloro-anisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 6 | 94 | [19][21] |
| 4-Ethylphenyl MIDA boronate | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | >95 | Adapted[19] |
| Data for thiophene derivatives is included to highlight the dramatic efficacy of MIDA boronates for unstable substrates. |
Experimental Protocol: Synthesis of 4-Ethyl-4'-nitrobiphenyl using 4-Ethylphenyl MIDA Boronate
-
In a reaction vessel, combine 4-ethylphenyl MIDA boronate (1.2 equiv.), 1-bromo-4-nitrobenzene (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), SPhos (10 mol%), and potassium phosphate (K₃PO₄, 7.5 equiv.).
-
Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas (3 cycles).
-
Add degassed 1,4-dioxane and degassed water (typically in a 5:1 ratio) via syringe.
-
Heat the reaction mixture with vigorous stirring at 60-80 °C.
-
Monitor the reaction for completion using LC-MS.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Beyond Boron: Alternative Cross-Coupling Strategies
While boron-based reagents are dominant, other organometallic reagents offer distinct advantages in certain contexts.
-
Negishi Coupling (Organozinc Reagents): The Negishi coupling utilizes organozinc reagents, which exhibit excellent functional group tolerance, often surpassing that of more reactive organometallics.[22] This reaction is highly effective for constructing sp²-sp² bonds and was one of the first methods to reliably produce unsymmetrical biaryls.[22][23] The arylzinc reagents can be prepared from aryl halides or via direct metallation.[23]
-
Kumada Coupling (Grignard Reagents): As the first transition-metal-catalyzed cross-coupling reaction, the Kumada coupling employs readily available and inexpensive Grignard reagents (organomagnesium).[24][25] It provides a very direct and cost-effective route to biaryls.[24] However, the high reactivity of Grignard reagents limits the reaction's functional group tolerance, as they are incompatible with acidic protons (e.g., alcohols, amines) and carbonyl groups.[25][26]
-
Hiyama Coupling (Organosilanes): Palladium-catalyzed cross-coupling of organosilanes, such as arylsilanols, presents another fluoride-activated or base-activated pathway to biaryls.[27][28][29] These reagents are low in toxicity and cost, offering a greener alternative to other organometallic compounds.[29]
Mechanistic Overview and Reagent Selection
The choice of reagent is dictated by the specific demands of the synthesis. The diagrams below illustrate the fundamental catalytic cycles and a decision-making workflow.
Caption: Fig 1. Simplified Suzuki-Miyaura Catalytic Cycle.
The catalytic cycle begins with the oxidative addition of an aryl halide (Ar¹-X) to a Pd(0) complex.[5][30] The subsequent transmetalation step, where the organic group (Ar²) is transferred from the boron reagent to the palladium center, is often rate-limiting and requires base activation of the organoboron species.[30] Finally, reductive elimination yields the biaryl product (Ar¹-Ar²) and regenerates the Pd(0) catalyst.[5]
Caption: Fig 2. Reagent Selection Workflow.
Conclusion
While this compound remains a viable reagent for simple biaryl syntheses, its inherent instability necessitates the consideration of more robust alternatives for achieving reproducible and high-yielding results, especially in complex applications. Potassium organotrifluoroborates offer a significant upgrade in terms of stability and ease of handling. For the ultimate in stability, particularly for multi-step and iterative syntheses, MIDA boronates are the clear reagent of choice. By understanding the distinct advantages and limitations of each class of organometallic reagent—from boronic acids and their derivatives to organozincs and Grignards—researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Iterative cross-coupling with MIDA boronates | IDEALS [ideals.illinois.edu]
- 17. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. Negishi Coupling [organic-chemistry.org]
- 23. books.rsc.org [books.rsc.org]
- 24. Kumada Coupling [organic-chemistry.org]
- 25. Kumada coupling - Wikipedia [en.wikipedia.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Cross-coupling reactions of arylsilanols with substituted aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. chem.libretexts.org [chem.libretexts.org]
The Strategic Advantage of Controlled Reactivity: A Comparative Guide to 4-Ethylphenylboronic Acid MIDA Ester
For the Modern Chemist: Navigating the Nuances of Cross-Coupling Reagents
The Suzuki-Miyaura cross-coupling reaction is an undisputed pillar of modern organic synthesis, fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] At the heart of this transformation lies the organoboron reagent, typically a boronic acid. However, the very reactivity that makes boronic acids so valuable is also the source of their greatest weakness: instability.[1][3] Researchers frequently grapple with challenges of decomposition, difficult purification, and limited shelf-life.[3]
This guide provides a deep dive into a powerful solution: the use of 4-Ethylphenylboronic acid N-methyliminodiacetic acid (MIDA) ester . We will move beyond a simple catalog of features to explore the mechanistic underpinnings of its advantages, offering a direct comparison with its common alternatives and providing actionable experimental data to inform your synthetic strategy.
The Core Problem: The Instability of "Free" Boronic Acids
Traditional boronic acids like this compound possess a vacant p-orbital on the boron atom, making them Lewis acidic and susceptible to a range of decomposition pathways, including protodeboronation, oxidation, and polymerization through dehydration to form boroxine anhydrides.[1][3][4] This instability is not merely an inconvenience for storage; it directly impacts reaction efficiency, as the boronic acid can degrade under the very conditions required for cross-coupling.[4]
The MIDA Ester Solution: Taming Reactivity Through Structure
The innovation of the MIDA boronate lies in its elegant solution to this instability. The trivalent N-methyliminodiacetic acid (MIDA) ligand chelates the boron atom, rehybridizing it from a reactive, trigonal planar sp² state to a stable, tetrahedral sp³ state.[1][3][5] This structural change effectively "masks" the reactive nature of the boronic acid, imparting a suite of highly desirable properties.
Key Advantages of this compound MIDA Ester:
-
Exceptional Benchtop Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture on the benchtop.[1][5][6][7] Studies have shown that while many free boronic acids decompose significantly after just a couple of weeks, the corresponding MIDA boronates remain greater than 95% intact after two months or more.[1]
-
Unprecedented Purification Ease: A significant operational advantage is their universal compatibility with silica gel chromatography.[5][6][8] This allows for straightforward purification of intermediates and final products, a task that is often impossible for polar, unstable free boronic acids or even other esters like pinacol boronates, which can hydrolyze upon prolonged contact with silica.[3][5]
-
Controlled, Condition-Dependent Reactivity: The MIDA group is not just a passive protecting group; it is a reactivity switch. The MIDA ester is unreactive under standard anhydrous cross-coupling conditions but can be easily cleaved (in situ or in a separate step) under mild aqueous basic conditions to liberate the free boronic acid.[1][5]
Comparative Analysis: MIDA Ester vs. Alternatives
The choice of a boron reagent is a critical decision in a synthetic campaign. The following table provides a direct comparison of this compound MIDA ester with its most common counterparts.
| Feature | This compound | This compound Pinacol Ester | This compound MIDA Ester |
| Physical Form | Solid, often amorphous | Solid or oil | Crystalline, free-flowing solid[5][7] |
| Benchtop Stability | Low; prone to decomposition/boroxine formation[1][3] | Moderate; more stable than free acid but can hydrolyze[3][9] | High; indefinitely stable to air and moisture[1][6] |
| Silica Gel Stability | Low; often decomposes or streaks | Moderate; risk of hydrolysis with long exposure[3] | High; universally compatible with chromatography[5][6][8] |
| Reactivity Control | Always "on"; cannot be masked | Always "on" (hydrolyzes to active form) | Condition-dependent; inert until activated[1][5] |
| Slow-Release Capability | No | No | Yes, with weak aqueous base (e.g., K₃PO₄)[1][10] |
| Iterative Coupling | Not suitable | Not suitable | Ideal for Iterative Cross-Coupling (ICC)[5] |
The "Slow-Release" Mechanism: A Paradigm Shift for Unstable Reagents
The most powerful and unique advantage of the MIDA boronate is its capacity for the slow-release of the boronic acid. While a strong base like aqueous NaOH causes rapid hydrolysis within minutes, a milder base like aqueous K₃PO₄ promotes a slow, sustained release over several hours at elevated temperatures.[1][4][10]
This is a game-changer. For reactions involving sensitive substrates or notoriously unstable boronic acids (e.g., many 2-heterocyclic derivatives), the slow-release strategy maintains a very low, steady-state concentration of the active boronic acid.[10] This ensures that the rate of cross-coupling is faster than the rate of decomposition, dramatically improving yields for challenging transformations.[1][4]
Caption: Controlled hydrolysis of the MIDA ester at the phase interface.
Experimental Protocol: Slow-Release Suzuki-Miyaura Coupling
This protocol details a representative coupling of this compound MIDA ester with a challenging, electron-rich aryl chloride, leveraging the slow-release strategy for optimal yield.
Reaction: Coupling of this compound MIDA ester with 2,4-dimethoxychlorobenzene.
Materials:
-
This compound MIDA ester (1.2 equiv)
-
2,4-Dimethoxychlorobenzene (1.0 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (5 mol %)
-
SPhos (10 mol %)
-
Potassium Phosphate, tribasic (K₃PO₄) (7.5 equiv)
-
1,4-Dioxane and Water (5:1 v/v)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add this compound MIDA ester, 2,4-dimethoxychlorobenzene, Pd(OAc)₂, and SPhos.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times. This step is crucial to prevent oxidation of the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add the solid K₃PO₄. Subsequently, add the degassed 5:1 dioxane/water solvent mixture via syringe to achieve a final reaction concentration of approximately 0.07 M.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 60 °C. Stir the reaction mixture vigorously for 6 hours.
-
Workup and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified via silica gel column chromatography to yield the desired biaryl product. The stability of the MIDA boronate starting material and intermediates to silica gel facilitates clean separation.[4][11]
References
- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Boronic Acids in Drug Synthesis: A Comparative Yield Analysis
For researchers, scientists, and professionals entrenched in the intricate world of drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, the very backbone of many therapeutic molecules.[1] At the heart of this powerful reaction lies the boronic acid, a versatile coupling partner whose structure profoundly dictates the efficiency and overall success of the synthesis. This guide provides an in-depth, objective comparison of the performance of various boronic acids, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.
The Decisive Role of the Boron Reagent: A Comparative Analysis of Reaction Yields
The choice of boronic acid is far from trivial; it is a critical parameter that directly influences reaction kinetics, product yield, and the overall feasibility of a synthetic route. The electronic and steric properties of the boronic acid, as well as its stability, are paramount considerations. Below, we present a comparative analysis of yields obtained with different classes of boronic acids under various Suzuki-Miyaura coupling conditions.
Table 1: Electron-Rich vs. Electron-Poor Arylboronic Acids
Generally, arylboronic acids bearing electron-donating groups (EDGs) tend to exhibit enhanced reactivity in the transmetalation step of the Suzuki-Miyaura catalytic cycle, often leading to higher yields.[2] Conversely, those with electron-withdrawing groups (EWGs) can be more challenging coupling partners. The following data illustrates this trend:
| Arylboronic Acid | Coupling Partner (Aryl Halide) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid (EDG) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | [2] |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 88 | [2] |
| 4-(Trifluoromethyl)phenylboronic acid (EWG) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 75 | [2] |
| 4-Nitrophenylboronic acid (EWG) | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 68 | [3] |
| 4-Methylphenylboronic acid (EDG) | 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | 92 | [3] |
Table 2: Arylboronic Acids vs. Heteroarylboronic Acids
Heteroarylboronic acids are crucial building blocks in medicinal chemistry due to the prevalence of heteroaromatic motifs in drug molecules. However, they often present unique challenges, including instability and a higher propensity for protodeboronation, which can significantly lower yields.[4]
| Boronic Acid | Coupling Partner (Aryl Halide) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 91 | [5] |
| 2-Thiopheneboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 80 | 16 | 78 | [4] |
| 3-Thienylboronic acid | 1,2-Dichlorocyclopentene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Reflux | 16 | 65 | [4] |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 100 | 3 | 85 | [6] |
| 5-Indoleboronic acid | 3-Chloroindazole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 72 | [7] |
Table 3: Boronic Acids vs. Boronate Esters and Trifluoroborates
To counteract the instability of certain boronic acids, more stable derivatives such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, and potassium organotrifluoroborates are frequently employed.[4][8] These derivatives often exhibit improved handling characteristics and can lead to higher and more reproducible yields, particularly in complex syntheses.
| Boron Reagent | Coupling Partner (Aryl Halide) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Thiopheneboronic acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | n-Butanol | 100 | 18 | 65 | [9] |
| Potassium 2-Thiophenyltrifluoroborate | 4-Chloroanisole | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol/H₂O | 100 | 18 | 91 | [9] |
| 2-Pyridylboronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 90 | 12 | 70 | [5] |
| 2-Pyridylboronic acid pinacol ester | 4-Iodoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 | [10] |
| Phenylboronic acid | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | 70 | 2 | 88 | [11] |
| Phenyl-B(dan) | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | 70 | 2 | 95 | [11] |
Causality Behind Experimental Choices: Understanding the Reaction Mechanism
The success of a Suzuki-Miyaura coupling is governed by a well-established catalytic cycle. A nuanced understanding of this mechanism is critical for rational optimization and troubleshooting.
The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often rate-limiting. The electronic nature of the boronic acid plays a pivotal role here; electron-donating groups increase the nucleophilicity of the ipso-carbon, facilitating a faster transfer.[12] Conversely, the stability of the boronic acid is a double-edged sword. While higher reactivity is desirable, it can also lead to a higher rate of protodeboronation, a detrimental side reaction where the C-B bond is cleaved by a proton source, reducing the concentration of the active boron reagent and thus lowering the yield.[4] This is particularly problematic for many heteroarylboronic acids.
Experimental Protocol: A Self-Validating System for Suzuki-Miyaura Coupling
The following protocol for the coupling of 4-bromoanisole with phenylboronic acid is provided as a representative example. This protocol is designed to be a self-validating system, with clear steps and checkpoints.
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add degassed toluene and degassed water via syringe. The use of degassed solvents minimizes the presence of oxygen.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A sample can be taken after 1-2 hours to check for the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Optimizing for Success: A Workflow for Method Development
Achieving high yields in Suzuki-Miyaura couplings, especially with challenging substrates, often requires systematic optimization. The following workflow provides a logical approach to refining your reaction conditions.
Conclusion: Strategic Selection for Synthetic Triumph
The data and protocols presented in this guide underscore a critical principle in modern drug synthesis: the choice of boronic acid is a strategic decision that reverberates throughout the entire synthetic campaign. While electron-rich arylboronic acids often provide high yields with relative ease, the vast chemical space of potential drug candidates necessitates the use of a diverse array of boronic acids, including electron-poor and heteroaromatic variants. By understanding the interplay between boronic acid stability, electronic effects, and reaction conditions, and by employing more stable derivatives like boronate esters and trifluoroborates when necessary, researchers can overcome synthetic hurdles and efficiently construct the complex molecular architectures that define the next generation of therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Performance in Suzuki-Miyaura Couplings with 4-Ethylphenylboronic Acid
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, yield, and overall success of this carbon-carbon bond formation. This guide provides an in-depth, objective comparison of the performance of various palladium catalysts in reactions involving 4-Ethylphenylboronic acid, a common building block in medicinal chemistry and materials science. This analysis is grounded in experimental data and explains the causal factors behind catalyst selection and performance.
The Crucial Role of the Palladium Catalyst
The palladium catalyst is the heart of the Suzuki-Miyaura reaction. Its performance is intricately linked to the nature of its ligand sphere, which influences the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] The ligand's steric bulk and electronic properties directly impact the catalyst's stability, activity, and substrate scope. For a seemingly straightforward substrate like this compound, the choice of catalyst can still mean the difference between a high-yielding, clean reaction and a sluggish, low-conversion process.
Comparative Performance of Palladium Catalysts
The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency. Below is a comparative overview of the performance of different classes of palladium catalysts in Suzuki-Miyaura couplings with aryl halides and boronic acids structurally similar to this compound. It is important to note that direct comparisons can be challenging due to variations in reaction conditions between studies; however, this table provides a valuable guide for catalyst selection.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Insights |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ / K₃PO₄ | Toluene/Water or Dioxane/Water | 80-100 | 12-24 | 75-90 | The Workhorse: A versatile and commonly used catalyst, often effective for a range of aryl bromides and iodides.[2] However, it can require higher temperatures and longer reaction times. The phosphine ligands are also susceptible to oxidation. |
| Pd₂(dba)₃ / Buchwald Ligands (e.g., SPhos, XPhos) | SPhos or XPhos | K₃PO₄ | Dioxane/Water or Toluene/Water | RT - 100 | 1-4 | >95 | High-Performance Catalysts: Buchwald ligands are bulky and electron-rich, leading to highly active catalysts that can facilitate couplings of even challenging substrates like aryl chlorides at low catalyst loadings and mild temperatures.[3] |
| Pd-NHC Complexes (e.g., [Pd(IMes)(allyl)Cl]) | N-Heterocyclic Carbene (NHC) | Cs₂CO₃ | 1,4-Dioxane | 80-110 | 2-8 | >90 | Robust and Efficient: NHC ligands form very stable bonds with palladium, resulting in highly stable and efficient catalysts with high turnover numbers.[4][5] They are particularly effective for sterically hindered substrates. |
| **Ligand-free (e.g., Pd(OAc)₂) ** | None | K₂CO₃ / Na₂CO₃ | Ethanol/Water or Water | RT - 80 | 2-12 | 85-95 | Simple and Green: These systems are attractive for their simplicity and use of environmentally benign solvents.[6] However, the true catalytic species is often a subject of debate, and performance can be less consistent than with well-defined ligand-based systems. |
| Heterogeneous Catalysts (e.g., Pd on Carbon) | N/A | K₂CO₃ | Ethanol/Water or DMF | 80-110 | 4-12 | 80-95 | Recyclable and Practical: Heterogeneous catalysts offer the significant advantage of easy separation and recycling.[7][8] However, they may exhibit lower activity compared to their homogeneous counterparts and can sometimes suffer from metal leaching. |
Mechanistic Insights: Why Ligand Choice Matters
The superior performance of catalysts bearing bulky, electron-rich ligands like the Buchwald phosphines or N-heterocyclic carbenes can be understood by examining the catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Bulky ligands promote the reductive elimination step, which is often the rate-limiting step, by creating steric strain that favors the formation of the C-C bond and regeneration of the active Pd(0) catalyst.[3] The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide.[9] NHC ligands, with their strong σ-donating ability, form highly stable palladium complexes, leading to longer catalyst lifetimes and higher turnover numbers.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction, which can be adapted for similar substrates.
Materials:
-
This compound (1.2 mmol)
-
4-Bromoanisole (1.0 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or reaction tube equipped with a magnetic stir bar, add 4-bromoanisole, this compound, palladium(II) acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst and phosphine ligand.
-
Solvent Addition: Add the degassed toluene and water to the reaction mixture via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure 4-ethyl-4'-methoxybiphenyl.
Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion and Catalyst Selection Strategy
The choice of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is a critical decision that significantly impacts reaction outcomes.
-
For routine couplings with activated aryl halides (bromides and iodides), the classic Pd(PPh₃)₄ remains a viable and cost-effective option, though it may require more forcing conditions.
-
For achieving high yields under mild conditions, especially with less reactive aryl chlorides or when high throughput is desired, catalyst systems based on Buchwald ligands (e.g., SPhos, XPhos) are the superior choice.[3]
-
Pd-NHC complexes offer excellent stability and efficiency, making them ideal for challenging substrates and applications where catalyst longevity is crucial.[4][5]
-
Ligand-free systems and heterogeneous catalysts present advantages in terms of simplicity and recyclability, respectively, and are well-suited for process chemistry and green chemistry applications.[6][7][8]
By understanding the interplay between the catalyst structure, the reaction mechanism, and the desired experimental outcomes, researchers can confidently select the optimal palladium catalyst to achieve their synthetic goals with this compound and related substrates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pcliv.ac.uk [pcliv.ac.uk]
comparative study of bases in 4-Ethylphenylboronic acid couplings
A Senior Application Scientist's Guide to Base Selection in 4-Ethylphenylboronic Acid Couplings
For researchers and professionals in drug development, mastering the Suzuki-Miyaura cross-coupling reaction is fundamental. This powerful palladium-catalyzed method for forging carbon-carbon bonds is a cornerstone of modern synthesis.[1][2] However, its success is critically dependent on the nuanced choice of reaction parameters, with the selection of a base being paramount. The base is not merely a proton scavenger; it is an active participant that dictates reaction efficiency, yield, and selectivity.[3][4][5]
This guide provides a comparative analysis of various bases in the context of coupling this compound, a common building block in medicinal chemistry. We will delve into the mechanistic role of the base, present comparative experimental data, and offer detailed protocols to empower you to make informed, data-driven decisions in your synthetic endeavors.
The Decisive Role of the Base in the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving three main stages: oxidative addition, transmetalation, and reductive elimination.[6] The base plays its most critical role in the transmetalation step, which is often rate-determining.[5] Its primary function is to activate the boronic acid, converting it into a more nucleophilic "ate" complex, or boronate species (e.g., [ArB(OH)₃]⁻).[1][3][7][8] This boronate is significantly more reactive and readily transfers its organic moiety to the palladium(II) center, propelling the catalytic cycle forward.[7][9]
Computational and experimental studies have confirmed that the formation of this boronate species is crucial for efficient transmetalation.[8][10] The choice of base—its strength, solubility, and cation—directly influences the equilibrium of boronate formation and can therefore dramatically alter the reaction's outcome.[7][9][11]
Comparative Performance of Common Bases
The efficacy of a base is highly dependent on the specific substrates, catalyst, and solvent system. For the coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole), we present a comparative summary of results.
| Base | Class | Basicity | Typical Yield (%) | Reaction Time (h) | Key Considerations & Insights |
| Na₂CO₃ | Carbonate | Moderate | 90–98% | 2–12 | A cost-effective, widely used "go-to" base.[1][12] An excellent starting point for optimization. Often used in aqueous solvent mixtures. |
| K₂CO₃ | Carbonate | Moderate | 90–95% | 2–12 | Similar in efficacy to Na₂CO₃, sometimes offering slight advantages depending on the solvent and ligand system.[11][13] |
| Cs₂CO₃ | Carbonate | Strong | 95–99% | 1–6 | The "caesium effect" often accelerates reactions and improves yields, especially for challenging substrates, due to its higher solubility and the nature of the cation.[3] |
| K₃PO₄ | Phosphate | Strong | 92–99% | 1–8 | A highly effective, non-nucleophilic base.[3][11] Particularly advantageous for coupling nitrogen-containing heterocycles and sterically hindered substrates.[7][14] Often used in anhydrous conditions.[11] |
| KOH / NaOH | Hydroxide | Strong | 70–90% | 4–16 | Strong bases that can be effective but carry a higher risk of side reactions, such as hydrolysis of sensitive functional groups or catalyst degradation.[3] Their high basicity is not always beneficial.[3] |
| KF | Fluoride | Weak | Moderate-High | 6-24 | The fluoride ion is thought to activate the boronic acid through a unique mechanism. It is a good choice for substrates with base-labile groups, like esters.[15] |
Note: Data is compiled for illustrative purposes based on typical outcomes for aryl bromide/arylboronic acid couplings under standard Pd-phosphine catalysis. Yields are highly substrate and condition-dependent.[4]
Field-Proven Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide using potassium carbonate as the base.
Reaction Scheme:
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely ground
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in 1 mL of dioxane until dissolved. Add this catalyst solution to the reaction flask.
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the remaining 1,4-dioxane (3 mL) and water (1 mL) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-8 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Conclusion and Recommendations
The selection of a base is a critical optimization parameter in the Suzuki-Miyaura coupling of this compound. While moderate bases like K₂CO₃ and Na₂CO₃ offer a reliable and cost-effective starting point for most applications, stronger bases such as K₃PO₄ and Cs₂CO₃ should be considered for more challenging or sterically demanding couplings where higher reaction rates and yields are desired. For substrates containing sensitive functional groups, a milder base like KF may prove advantageous.[15]
Ultimately, the optimal base is system-dependent. The data and protocols provided in this guide serve as an expert-validated foundation for rational screening and optimization, enabling researchers to accelerate their synthetic campaigns and achieve their target molecules with greater efficiency and success.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Suzuki Coupling [organic-chemistry.org]
A Comparative Guide to the Stability of 4-Ethylphenylboronic Acid and Its Analogs for Pharmaceutical Applications
For researchers, scientists, and professionals in drug development, the chemical stability of building blocks is paramount. Arylboronic acids, indispensable reagents in modern synthetic chemistry, particularly for the construction of biaryl scaffolds through Suzuki-Miyaura cross-coupling, exhibit variable stability that can significantly impact reaction efficiency, impurity profiles, and ultimately, the quality of active pharmaceutical ingredients (APIs). This guide provides an in-depth technical assessment of the stability of 4-ethylphenylboronic acid, a commonly used building block, in comparison to its analogs bearing other substituents. By understanding the underlying degradation pathways and the influence of electronic and steric factors, researchers can make more informed decisions in reaction design, optimization, and compound storage.
The Stability Landscape of Arylboronic Acids: A Three-Pronged Challenge
The stability of an arylboronic acid is primarily dictated by its susceptibility to three main degradation pathways: protodeboronation, oxidation, and the formation of boroxines. The propensity for each of these pathways is intricately linked to the electronic nature of the substituents on the aromatic ring, as well as the reaction and storage conditions.
Protodeboronation: The Undesired Loss of Functionality
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid moiety with a hydrogen atom.[1] This irreversible process leads to the formation of an inactive byproduct, thereby reducing the yield of the desired coupled product. The mechanism of protodeboronation is highly dependent on the reaction pH.[2]
The rate of protodeboronation is significantly influenced by the electronic properties of the substituents on the phenyl ring. Interestingly, the effect is not straightforward. While early studies suggested that electron-donating groups accelerate protodeboronation, more recent and comprehensive kinetic analyses have revealed a more complex, V-shaped correlation when considering a wide range of substituents.[3] For non-heteroaromatic systems, both strongly electron-donating and strongly electron-withdrawing groups can enhance the rate of protodeboronation, particularly under basic conditions.
For this compound, the ethyl group is weakly electron-donating through induction. This suggests a moderate susceptibility to protodeboronation compared to analogs with strongly electron-withdrawing or -donating groups.
References
- 1. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Coupling Reagents: A Cost-Benefit Analysis of 4-Ethylphenylboronic Acid
For researchers, scientists, and professionals in the dynamic field of drug development and materials science, the efficient synthesis of biaryl scaffolds is a cornerstone of innovation. The choice of reagent for introducing specific moieties, such as the 4-ethylphenyl group, can significantly impact not only the yield and purity of the final product but also the overall cost, safety, and scalability of the synthesis. This guide provides an in-depth, objective comparison of 4-Ethylphenylboronic acid with its primary alternatives, offering a comprehensive cost-benefit analysis supported by practical insights and representative experimental data to inform your synthetic strategy.
Introduction: The Ubiquity of the 4-Ethylphenyl Moiety and the Power of Cross-Coupling
The 4-ethylphenyl group is a common structural motif in pharmaceuticals, liquid crystals, and organic electronic materials. Its introduction is most frequently achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, utilizing organoboron reagents, has become a dominant methodology due to its broad functional group tolerance, relatively mild reaction conditions, and the generally lower toxicity of boron-containing byproducts.
This compound (4-EPBA) is a widely used reagent in this context. However, a critical evaluation of its performance and cost-effectiveness against other organometallic alternatives is essential for optimizing synthetic routes. This guide will compare 4-EPBA with three key alternatives for introducing the 4-ethylphenyl group:
-
4-Ethylphenylmagnesium Bromide (a Grignard Reagent) for Kumada coupling.
-
4-Ethylphenylzinc Chloride (an Organozinc Reagent) for Negishi coupling.
-
Potassium 4-Ethylphenyltrifluoroborate as an alternative boron-based reagent for Suzuki-Miyaura coupling.
In-Depth Analysis of this compound in Suzuki-Miyaura Coupling
This compound is a white to off-white solid that is relatively stable to air and moisture, making it convenient to handle and store.[1][2] Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[3][4]
The Causality Behind its Widespread Use:
The popularity of 4-EPBA in Suzuki-Miyaura coupling stems from several key factors:
-
High Functional Group Tolerance: The reaction conditions are generally tolerant of a wide range of functional groups on both coupling partners, minimizing the need for protecting groups and shortening synthetic sequences.[5]
-
Commercial Availability and Stability: 4-EPBA is readily available from numerous chemical suppliers and, as a solid, is easier to handle and store than many of its organometallic counterparts which are often supplied as solutions and can be air and moisture sensitive.
-
Favorable Toxicity Profile: Boron-containing byproducts are generally considered less toxic than those from other cross-coupling reactions, such as those involving tin (Stille coupling).[6]
-
Robust and Well-Understood Reaction: The Suzuki-Miyaura coupling is a well-established and extensively studied reaction, with a vast body of literature to guide optimization.[7]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Comparative Analysis with Alternative Reagents
The choice of reagent is often a trade-off between reactivity, stability, cost, and practicality. The following sections provide a detailed comparison of 4-EPBA with its main alternatives.
4-Ethylphenylmagnesium Bromide (Grignard Reagent) in Kumada Coupling
Grignard reagents are powerful nucleophiles and strong bases, making them highly reactive in cross-coupling reactions.[8] The Kumada coupling, which utilizes these reagents, is a classic and effective method for C-C bond formation.[9]
Advantages:
-
High Reactivity: Grignard reagents are often more reactive than boronic acids, potentially leading to faster reaction times or coupling with less reactive electrophiles.
-
Lower Reagent Cost (Potentially): The starting materials for Grignard reagent formation (ethylbromobenzene and magnesium) are relatively inexpensive.
Disadvantages:
-
High Basicity and Nucleophilicity: This high reactivity comes at the cost of low functional group tolerance. Grignard reagents react with acidic protons (e.g., from alcohols, amines, carboxylic acids) and are incompatible with many electrophilic functional groups (e.g., esters, ketones, aldehydes).[10]
-
Air and Moisture Sensitivity: Grignard reagents are highly sensitive to air and moisture, requiring strictly anhydrous and inert reaction conditions, which can be challenging to maintain on a large scale.[11][12]
-
Safety Concerns: The preparation of Grignard reagents can be exothermic and potentially hazardous if not properly controlled.[13] Some Grignard reagents can be pyrophoric.[1]
-
Work-up and Purification: The work-up of Grignard reactions often involves quenching with acid, which can lead to the formation of magnesium salts that may complicate purification.[14][15]
4-Ethylphenylzinc Chloride (Organozinc Reagent) in Negishi Coupling
Organozinc reagents, used in the Negishi coupling, offer a compromise between the high reactivity of Grignard reagents and the functional group tolerance of organoboron compounds.[16][17]
Advantages:
-
Good Functional Group Tolerance: Organozinc reagents are generally more tolerant of functional groups than Grignard reagents.[18]
-
Moderate Reactivity: They are sufficiently reactive to couple with a wide range of electrophiles, including aryl chlorides.[19]
Disadvantages:
-
Preparation and Handling: While more stable than Grignard reagents, organozinc reagents are still sensitive to air and moisture and are often prepared in situ.[20]
-
Toxicity: Zinc compounds, while generally less toxic than organotins, can still pose environmental concerns.
-
Work-up and Purification: The work-up typically involves an acidic quench, and purification requires the removal of zinc salts.[21]
Potassium 4-Ethylphenyltrifluoroborate in Suzuki-Miyaura Coupling
Potassium organotrifluoroborates are stable, crystalline solids that serve as an alternative to boronic acids in Suzuki-Miyaura couplings.[6]
Advantages:
-
Enhanced Stability: Trifluoroborate salts are often more stable than their corresponding boronic acids, being less prone to protodeboronation.[6] This allows for the use of near-stoichiometric amounts of the reagent.
-
Ease of Handling: As crystalline solids, they are easy to handle and weigh.
-
High Yields: In many cases, they provide excellent yields in cross-coupling reactions.[4]
Disadvantages:
-
Higher Cost: Trifluoroborate salts are generally more expensive than the corresponding boronic acids.
-
Slower Reaction Rates (in some cases): The activation of the trifluoroborate salt can sometimes be slower than that of the boronic acid, leading to longer reaction times.
Cost-Benefit Analysis: A Quantitative Comparison
The following table provides a summary of the key performance indicators and an estimated cost analysis for the synthesis of 4-ethylbiphenyl from a generic aryl bromide.
| Feature | This compound (Suzuki-Miyaura) | 4-Ethylphenylmagnesium Bromide (Kumada) | 4-Ethylphenylzinc Chloride (Negishi) | Potassium 4-Ethylphenyltrifluoroborate (Suzuki-Miyaura) |
| Reagent Cost (per mmol) | ~$1.50 - $3.00[5] | ~$1.00 - $2.50 (solution)[3][22][23][24] | More expensive than Grignard, often prepared in situ | ~$5.00 - $10.00[25] |
| Typical Yield | 80-95% | 70-90% | 75-95% | 85-98% |
| Reaction Time | 2-24 hours | 1-6 hours | 2-12 hours | 4-24 hours |
| Functional Group Tolerance | High | Low | Moderate | High |
| Handling and Safety | Relatively stable solid, moderate hazard[3][10] | Air/moisture sensitive solution, flammable, potentially pyrophoric[1][11][12][13] | Air/moisture sensitive, often prepared in situ | Stable solid, moderate hazard |
| Work-up and Purification | Generally straightforward, removal of boron byproducts | Quenching with acid, removal of magnesium salts[14][15] | Quenching with acid, removal of zinc salts[21] | Similar to boronic acids |
| Scalability | Excellent | Challenging due to safety and handling | Good | Excellent |
Note: Reagent costs are estimates based on currently available supplier pricing and may vary. Yields and reaction times are generalized from literature and are highly dependent on the specific substrates and reaction conditions.
The Senior Scientist's Recommendation
The choice of reagent for introducing a 4-ethylphenyl group is highly dependent on the specific context of the synthesis.
-
For most applications, especially in drug discovery and early-stage process development, this compound remains the reagent of choice. Its excellent balance of reactivity, high functional group tolerance, ease of handling, and well-established protocols make it a reliable and versatile option. The slightly higher reagent cost is often offset by the reduced need for protecting groups and more straightforward process development.
-
Potassium 4-ethylphenyltrifluoroborate is an excellent alternative to 4-EPBA, particularly when protodeboronation is a concern or when seeking to maximize yield. Its superior stability can be advantageous, although this comes at a higher reagent cost.
-
4-Ethylphenylmagnesium bromide (for Kumada coupling) is a viable option when cost is the primary driver and the substrate lacks sensitive functional groups. Its high reactivity can be beneficial, but the stringent handling requirements and safety concerns limit its broad applicability, especially on a larger scale.
-
4-Ethylphenylzinc chloride (for Negishi coupling) occupies a useful middle ground. It offers better functional group tolerance than Grignard reagents and can be more reactive than boronic acids in certain cases. It is a strong candidate for coupling with less reactive electrophiles where Suzuki coupling may be sluggish.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with this compound
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Kumada Coupling with 4-Ethylphenylmagnesium Bromide
Materials:
-
Aryl bromide (1.0 mmol)
-
4-Ethylphenylmagnesium bromide (1.2 mL of a 1.0 M solution in THF, 1.2 mmol)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂] (0.03 mmol, 3 mol%)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
Procedure:
-
To an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add Ni(dppp)Cl₂ under an inert atmosphere.
-
Add the aryl bromide dissolved in anhydrous THF (5 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the 4-ethylphenylmagnesium bromide solution via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The cost-benefit analysis of using this compound in synthesis reveals it to be a highly effective and practical choice for a wide range of applications. Its operational simplicity, broad functional group tolerance, and the extensive body of knowledge surrounding its use in Suzuki-Miyaura coupling provide a solid foundation for reliable and scalable synthesis. While alternatives such as Grignard and organozinc reagents have their place, particularly in scenarios where cost is paramount or specific reactivity is required, the overall advantages of this compound in terms of safety, ease of use, and versatility often make it the superior choice for the modern synthetic chemist.
References
- 1. acs.org [acs.org]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 3. labsolu.ca [labsolu.ca]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. quora.com [quora.com]
- 11. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 12. dchas.org [dchas.org]
- 13. youtube.com [youtube.com]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Negishi coupling - Wikipedia [en.wikipedia.org]
- 17. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. m.indiamart.com [m.indiamart.com]
- 23. 22873-28-5 Cas No. | 4-Ethylphenylmagnesium bromide 1M solution in THF | Apollo [store.apolloscientific.co.uk]
- 24. alfa-chemistry.com [alfa-chemistry.com]
- 25. aboundchem.com [aboundchem.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Ethylphenylboronic Acid
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 4-Ethylphenylboronic acid, moving beyond a simple checklist to explain the causality behind each critical step. Our objective is to ensure that your handling and disposal protocols are not only compliant but also fundamentally safe and scientifically sound.
Hazard Identification and Immediate Safety Protocols
Before any disposal process begins, a thorough understanding of the compound's hazards is essential. This compound is a hazardous substance that requires careful handling in a controlled environment.[1] All operations involving this chemical, including disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][3]
-
Hand Protection: Use nitrile or neoprene gloves. Double gloving is recommended for enhanced protection.[4]
-
Body Protection: A fully-fastened, flame-resistant lab coat is required.[2]
-
Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[2][5]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [5][6] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [3][6][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [3][5][6][7] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[3][6][7] |
The Core Principle: Hazardous Waste Management
The foundational principle for disposing of this compound is that all waste streams containing this compound must be treated as hazardous waste. This includes the pure chemical, solutions, reaction mixtures, and any contaminated materials. Disposal must adhere to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) as well as state and institutional regulations.[8][9]
The workflow for characterizing and handling this waste is straightforward and absolute, leaving no room for ambiguity.
Caption: Waste Characterization and Segregation Workflow.
Step-by-Step Disposal Procedures
Adherence to a systematic, documented procedure is critical for ensuring safety and compliance. The following protocols outline the disposal process for different forms of this compound waste.
Protocol 3.1: Disposal of Solid Waste
This category includes unused or expired this compound, as well as contaminated consumables such as weighing paper, pipette tips, gloves, and bench paper.
-
Designate a Container: Use a dedicated, sealable, and chemically compatible container for solid hazardous waste. The container must be in good condition.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "Waste this compound".[4]
-
Collection: Carefully place all contaminated solid materials directly into the designated container. Avoid creating dust.
-
Sealing and Storage: Keep the container sealed at all times, except when adding waste.[8] Store the container in your laboratory's designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Protocol 3.2: Disposal of Liquid Waste
This category includes solutions from experiments or any liquid containing dissolved this compound.
-
Designate a Container: Use a dedicated, sealable, and leak-proof container intended for liquid hazardous waste. Never use food-grade containers.[8]
-
Labeling: Affix a "Hazardous Waste" label to the container, listing "this compound" and all other chemical constituents of the solution.
-
Collection: Pour the liquid waste carefully into the container, using a funnel to prevent spills.
-
Sealing and Storage: Securely close the container immediately after use. Store it in secondary containment within your designated satellite accumulation area.
-
Pickup: Follow institutional procedures for the disposal of liquid hazardous waste.
Protocol 3.3: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated to be considered non-hazardous. The EPA requires a "triple rinse" procedure for containers of certain hazardous chemicals.[10]
-
First Rinse: In a chemical fume hood, rinse the empty container with a suitable organic solvent (e.g., acetone or ethanol) to remove any residue. This first rinseate is considered hazardous waste and must be collected in your designated liquid hazardous waste container.[1][11]
-
Subsequent Rinses: Perform two additional rinses with the solvent. Depending on institutional policy, these subsequent rinses may also need to be collected as hazardous waste.[1] Always consult your EHS office for specific guidance.
-
Drying and Final Disposal: Allow the rinsed container to air dry completely in the fume hood. Deface or remove the original chemical label. The clean, dry container can now be disposed of as regular laboratory glassware or plastic waste.[11]
Caption: Workflow for Empty Container Decontamination.
Chemical Deactivation: A Note of Caution
Boronic acids are weakly acidic and can be neutralized by a mild base, such as sodium bicarbonate, to form boronate salts.[4][12] While this can be a useful step for decontaminating glassware or cleaning up small spills, it should not be considered a routine disposal method without explicit approval from your EHS office.
The Causality: Neutralization converts the boronic acid to a salt, which is typically more water-soluble.[4] This can aid in cleaning surfaces. However, the resulting solution still contains the boron-containing compound and must be collected as hazardous waste. Under no circumstances should a neutralized solution be poured down the drain unless explicitly permitted by your institution and local water authority. [12]
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Small Spills:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation occurs, seek medical attention.[3][7]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3][7]
-
Ingestion: Rinse the mouth with water. Call a poison control center or doctor for treatment advice.[3][7]
By adhering to these detailed procedures, you ensure the safe management of this compound from receipt to disposal, protecting yourself, your colleagues, and the environment.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-乙基苯硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 6. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pfw.edu [pfw.edu]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. laballey.com [laballey.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Ethylphenylboronic Acid
In the landscape of pharmaceutical research and drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry. Central to this reaction are boronic acids, a class of compounds that, while invaluable, necessitate meticulous handling to ensure operator safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Ethylphenylboronic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our objective is to move beyond a simple checklist and instill a deep understanding of why these safety measures are critical, thereby fostering a culture of proactive safety in the laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the "What"
This compound is a white crystalline powder that presents several potential hazards.[1] Understanding these hazards is fundamental to appreciating the necessity of a comprehensive PPE strategy.
-
Eye Irritation: Direct contact with the eyes can cause serious irritation.[1][2][3][4]
-
Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system.[2][3][4]
-
Potential for Mutagenicity: It is important to note that some boronic acids have been identified as potential mutagens, necessitating careful handling to minimize exposure.[5]
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantity of the substance being handled, the duration of the procedure, and the potential for dust generation.
Personal Protective Equipment (PPE): Your Primary Defense
The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is crucial for ensuring compliance and safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[6][7] | Protects the eyes from airborne dust particles and accidental splashes. Standard safety glasses are insufficient as they do not provide a complete seal.[8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[9][10] | Prevents direct skin contact with the compound. Gloves should be inspected for any signs of degradation or puncture before use and should be changed immediately if contaminated.[9][11] |
| Body Protection | A flame-resistant lab coat, fully buttoned, worn over long pants and closed-toe shoes.[8][9] | Protects the skin from accidental spills and contact with contaminated surfaces. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound, especially when there is a risk of dust formation.[9][12] | Minimizes the risk of inhaling fine particles, which can cause respiratory tract irritation.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for the safe handling of this compound.
Preparation
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[7][13]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[9]
-
Work Area: The designated work area should be clean, uncluttered, and free of any non-essential items.[14]
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is important to prevent cross-contamination.
Handling the Chemical
-
Container Handling: Keep the container of this compound tightly closed when not in use.[3][4][9]
-
Transferring the Solid: Avoid generating dust when transferring the solid.[9] Use appropriate tools, such as a spatula, for transfers.[9] If possible, use a scoopula or other anti-static tool.
-
Weighing: If weighing the powder, do so in a fume hood or a balance enclosure to contain any airborne particles.
-
Spills: In the event of a small spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3][4] Avoid creating dust clouds. For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing PPE: A Critical Decontamination Step
The removal of PPE should be done in a manner that prevents contamination of your skin and clothing.
After handling is complete, thoroughly wash your hands with soap and water, even if gloves were worn.[3][4]
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Chemical: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable PPE (gloves, masks) and any materials used for cleaning up spills should be considered hazardous waste.
-
Disposal Protocol: Dispose of all waste in accordance with local, state, and federal regulations.[3][4] Do not dispose of this chemical down the drain.[14]
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4][7]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[3][4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4][7]
By adhering to these detailed protocols, researchers and drug development professionals can confidently and safely handle this compound, ensuring both personal safety and the integrity of their groundbreaking work.
References
- 1. This compound, 97% 63139-21-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 2. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. aksci.com [aksci.com]
- 14. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
